molecular formula C5H11Cl2N3 B1522061 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride CAS No. 1147211-80-0

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B1522061
CAS No.: 1147211-80-0
M. Wt: 184.06 g/mol
InChI Key: MOUVQIJWMDHVDL-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride (CAS: 1189950-55-7) is a chemical compound with the molecular formula C5H11Cl2N3 and a molecular weight of 184.07 g/mol . This salt form of a 1,5-dimethylpyrazole amine is supplied as a high-purity material, with available grades reaching 95% to 98% . Proper storage conditions recommend the product be kept sealed in a dry environment at room temperature to maintain stability . As a derivative of the pyrazole scaffold, this compound serves as a versatile building block in medicinal chemistry and drug discovery research. The pyrazole nucleus is a recognized pharmacophore known for exhibiting a wide spectrum of biological activities . Researchers utilize such substituted pyrazole amines as key intermediates in the synthesis of novel compounds for evaluating anti-inflammatory, antimicrobial, anticancer, and anti-tubercular activities . The specific substitution pattern on this pyrazole core makes it a valuable precursor for generating libraries of molecules with potential pharmacological significance. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. It is strictly for use in laboratory research by qualified professionals. Handle with appropriate precautions, referring to the Safety Data Sheet for detailed hazard and handling information before use.

Properties

IUPAC Name

1,5-dimethylpyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-4-5(6)3-7-8(4)2;;/h3H,6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUVQIJWMDHVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660028
Record name 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147211-80-0
Record name 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatile nature allows for substitution at various positions, leading to a wide array of pharmacological activities, including kinase inhibition, which is a cornerstone of modern cancer therapy.[1][2] This technical guide provides a comprehensive overview of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride, a key building block for the synthesis of advanced pharmaceutical intermediates. We will delve into its molecular structure, physicochemical properties, a detailed synthesis protocol, and its relevance in the landscape of drug discovery.

Molecular Structure and Physicochemical Properties

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is the dihydrochloride salt of the parent amine, 1,5-Dimethyl-1H-pyrazol-4-amine. The "dihydrochloride" designation indicates that two equivalents of hydrochloric acid have reacted with the basic nitrogen centers of the molecule.

The core of the molecule is a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this specific isomer, methyl groups are attached to the nitrogen at position 1 and the carbon at position 5. An amine group is substituted at the carbon in position 4. The dihydrochloride salt formation protonates the basic amine group at position 4 and likely one of the nitrogen atoms in the pyrazole ring, enhancing the compound's solubility in aqueous media.

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
IUPAC Name 1,5-dimethyl-1H-pyrazol-4-amine;dihydrochlorideN/A
CAS Number 1147211-80-0[1]
Molecular Formula C₅H₁₁Cl₂N₃N/A
Molecular Weight 184.07 g/mol N/A
Appearance White powder[1]
Purity ≥99%[1]

Synthesis and Characterization

The synthesis of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride can be achieved through a multi-step process, beginning with the nitration of a pyrazole precursor, followed by reduction of the nitro group to an amine, and subsequent formation of the dihydrochloride salt.

Experimental Protocol: Synthesis of 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride

This protocol outlines a plausible synthetic route based on established chemical principles for pyrazole derivatization.

Step 1: Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole

The initial step involves the nitration of 1,5-dimethylpyrazole. This reaction introduces a nitro group at the 4-position of the pyrazole ring.

  • Reactants: 1,5-dimethylpyrazole, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

  • Procedure:

    • Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath.

    • Slowly add 1,5-dimethylpyrazole to the cooled nitrating mixture with constant stirring, maintaining a low temperature.

    • After the addition is complete, allow the reaction to proceed at a controlled temperature.

    • Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 1,5-Dimethyl-4-nitro-1H-pyrazole.[3]

  • Characterization of Intermediate: The intermediate, 1,5-Dimethyl-4-nitro-1H-pyrazole (CAS 3920-42-1), is a solid with a melting point of 111-113 °C.[3]

Step 2: Reduction of 1,5-Dimethyl-4-nitro-1H-pyrazole to 1,5-Dimethyl-1H-pyrazol-4-amine

The nitro group is then reduced to the corresponding amine. A common method for this transformation is catalytic hydrogenation.

  • Reactants: 1,5-Dimethyl-4-nitro-1H-pyrazole, a catalyst (e.g., Palladium on carbon, Pd/C), a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like ammonium formate), and a suitable solvent (e.g., ethanol or methanol).

  • Procedure:

    • Dissolve 1,5-Dimethyl-4-nitro-1H-pyrazole in the chosen solvent in a reaction vessel suitable for hydrogenation.

    • Add the hydrogenation catalyst (e.g., 10% Pd/C).

    • Pressurize the vessel with hydrogen gas or add the transfer hydrogenation reagent.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

    • Filter off the catalyst and concentrate the filtrate under reduced pressure to yield the crude 1,5-Dimethyl-1H-pyrazol-4-amine.

Step 3: Formation of 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride

The final step is the formation of the dihydrochloride salt to improve stability and solubility.

  • Reactants: 1,5-Dimethyl-1H-pyrazol-4-amine, hydrochloric acid (e.g., as a solution in a suitable solvent like isopropanol or diethyl ether).

  • Procedure:

    • Dissolve the crude 1,5-Dimethyl-1H-pyrazol-4-amine in a minimal amount of a suitable solvent.

    • Slowly add at least two equivalents of a solution of hydrochloric acid with stirring.

    • The dihydrochloride salt will precipitate out of the solution.

    • Filter the solid, wash with a non-polar solvent (e.g., diethyl ether) to remove any non-salt impurities, and dry under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation A 1,5-Dimethylpyrazole C 1,5-Dimethyl-4-nitro-1H-pyrazole A->C Reaction B Nitrating Agent (HNO₃/H₂SO₄) E 1,5-Dimethyl-1H-pyrazol-4-amine C->E Reaction D Hydrogen Source (e.g., H₂ gas, Pd/C) G 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride E->G Reaction F Hydrochloric Acid (2 equivalents)

Caption: Synthetic pathway for 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups, likely as singlets. The proton on the pyrazole ring will also appear as a singlet. The protons of the amine group will likely be broad and their chemical shift will be dependent on the solvent and concentration. The formation of the dihydrochloride salt will cause a downfield shift of the signals, particularly for the protons adjacent to the nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts will be characteristic of the pyrazole ring and the methyl groups.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the ammonium salt, C-H stretching of the methyl and pyrazole ring protons, C=N and C=C stretching of the pyrazole ring, and N-H bending vibrations.[4]

Applications in Drug Development

The 1,5-Dimethyl-1H-pyrazol-4-amine scaffold is a valuable building block in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By designing molecules that can specifically bind to the active site of a particular kinase, it is possible to inhibit its activity and thereby halt the progression of the disease.

The amine group at the 4-position of the pyrazole ring serves as a key attachment point for further chemical modifications, allowing for the synthesis of a library of compounds with diverse functionalities. These derivatives can then be screened for their ability to inhibit specific kinases. For instance, the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold has shown promise in the development of potent and selective CDK2 inhibitors for cancer treatment.[1][2]

Drug_Development_Logic A 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride B Chemical Modification (e.g., coupling reactions at the amine group) A->B C Library of Pyrazole Derivatives B->C D High-Throughput Screening (Kinase Inhibition Assays) C->D E Lead Compound Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical and Clinical Development F->G H New Kinase Inhibitor Drug G->H

Caption: Role of the title compound in a typical drug discovery workflow.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride. It is important to consult the Safety Data Sheet (SDS) for detailed information.

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its straightforward synthesis from readily available starting materials, combined with the strategic placement of functional groups, makes it an attractive scaffold for the development of novel kinase inhibitors and other therapeutic agents. This guide has provided a detailed overview of its molecular structure, properties, a plausible synthetic route, and its potential applications, offering a solid foundation for researchers and scientists working in this exciting area of medicinal chemistry.

References

  • BIOSYNCE. (n.d.). 1,5-Dimethyl-4-nitro-1H-pyrazole CAS 3920-42-1. Retrieved from [Link]

  • MDPI. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]

  • PubMed. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Investigating 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of biological activities.[1][2] 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride, a simple yet intriguing pyrazole derivative, presents a largely unexplored opportunity for therapeutic innovation. While direct biological data on this specific compound is limited, its structural features—a substituted pyrazole ring with a primary amine—strongly suggest potential interactions with well-validated drug targets, particularly within the realms of oncology and inflammatory diseases. This technical guide provides a hypothesis-driven framework for researchers to systematically investigate the therapeutic potential of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride. We will delve into the scientific rationale for prioritizing specific protein kinases and inflammatory enzymes as primary targets, supported by structure-activity relationship (SAR) data from analogous compounds. Furthermore, this guide offers detailed, field-proven experimental protocols to enable a thorough and efficient evaluation of this promising molecule.

Introduction: The Pyrazole Privileged Scaffold and the Promise of 1,5-Dimethyl-1H-pyrazol-4-amine

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its unique electronic properties and synthetic tractability have made it a "privileged scaffold" in drug discovery, capable of interacting with a diverse range of biological targets.[1] Pyrazole-containing drugs have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[3][4] The structural simplicity of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride, featuring methyl groups at the 1 and 5 positions and an amine at the 4-position, provides a key starting point for hypothesizing its biological activity. The amine group, in particular, can serve as a crucial hydrogen bond donor and acceptor, a common feature in the interaction of small molecules with protein active sites.

This guide will focus on two high-probability therapeutic areas for 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride based on extensive data from structurally related pyrazole derivatives:

  • Protein Kinase Inhibition: The pyrazole ring is a well-established pharmacophore in a multitude of kinase inhibitors, often acting as a hinge-binding motif.[2]

  • Modulation of Inflammatory Pathways: Pyrazole derivatives are known to exhibit potent anti-inflammatory effects, most notably through the inhibition of cyclooxygenase (COX) enzymes.[5]

Potential Therapeutic Target Class I: Protein Kinases in Oncology

The dysregulation of protein kinase activity is a hallmark of cancer. The pyrazole scaffold is present in several FDA-approved kinase inhibitors, highlighting its importance in this therapeutic area.[2] Based on the structure of 1,5-Dimethyl-1H-pyrazol-4-amine, we hypothesize that it may function as an ATP-competitive inhibitor of specific kinases.

Scientific Rationale for Kinase Target Selection

The 4-amino pyrazole moiety is a key structural feature in a number of potent kinase inhibitors. This is because the pyrazole nitrogen and the exocyclic amine can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common mechanism of action for type I kinase inhibitors. Several kinase families are particularly susceptible to inhibition by pyrazole-containing compounds and represent logical starting points for investigation.

  • Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their aberrant activity is a common feature of cancer. Numerous pyrazole-based compounds have been developed as potent CDK inhibitors, particularly targeting CDK2.[6][7][8] The planarity of the pyrazole ring and the hydrogen bonding capacity of the 4-amino group in our lead compound make it a plausible candidate for CDK inhibition.

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses and cell growth. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Several pyrazole-containing JAK inhibitors, such as Ruxolitinib, have been successfully developed.[1][9] The 4-amino-1H-pyrazole core is a known pharmacophore for potent JAK inhibition.[9]

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is activated in response to cellular stress and inflammatory stimuli and plays a complex role in cancer progression. Pyrazole urea derivatives have been identified as potent p38 MAPK inhibitors, suggesting that the pyrazole scaffold can effectively target this kinase.[10][11]

Experimental Workflow for Kinase Target Validation

The following workflow provides a systematic approach to screen and validate the kinase inhibitory potential of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride.

Kinase_Validation_Workflow cluster_0 Initial Screening cluster_1 Dose-Response & Selectivity cluster_2 Cellular & Mechanistic Assays A Broad Kinase Panel Screen (e.g., 200+ kinases) B Identify Primary Hits (>50% inhibition at 10 µM) A->B C IC50 Determination for Primary Hits B->C Validate Hits D Selectivity Profiling against Closely Related Kinases C->D E Target Engagement Assay (e.g., CETSA, NanoBRET) D->E Confirm Cellular Activity F Phospho-protein Western Blot (Downstream Substrates) E->F G Cell Proliferation/Apoptosis Assays in Relevant Cancer Cell Lines F->G Anti_Inflammatory_Workflow cluster_0 In Vitro COX Inhibition cluster_1 Cell-Based Assays cluster_2 In Vivo Models A COX-1 & COX-2 Inhibition Assay (IC50 Determination) B Determine COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) A->B C LPS-stimulated Macrophage Assay (Measure PGE2, TNF-α, IL-6) B->C Validate Cellular Efficacy D Assess Cytotoxicity (e.g., MTT Assay) C->D E Carrageenan-induced Paw Edema in Rodents D->E Assess In Vivo Activity F Measure Edema Volume and Myeloperoxidase Activity E->F

Caption: A workflow for evaluating the anti-inflammatory activity of the test compound.

Detailed Experimental Protocols
  • Objective: To determine the IC50 values of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride against COX-1 and COX-2 and to calculate its COX-2 selectivity index.

  • Materials:

    • Ovine COX-1 and human recombinant COX-2

    • Arachidonic acid (substrate)

    • 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride

    • Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor)

    • COX inhibitor screening assay kit (e.g., from Cayman Chemical)

    • 96-well assay plates

    • Plate reader capable of colorimetric detection

  • Procedure:

    • Follow the manufacturer's instructions for the COX inhibitor screening assay kit.

    • Typically, the assay measures the peroxidase activity of COX.

    • Prepare serial dilutions of the test compound and controls.

    • Add the enzyme (COX-1 or COX-2) to the wells.

    • Add the test compound or controls.

    • Initiate the reaction by adding arachidonic acid.

    • After a specified incubation time, measure the absorbance at the recommended wavelength.

    • Calculate the percent inhibition and determine the IC50 values as described in Protocol 2.3.1.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

  • Objective: To assess the ability of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride to inhibit the production of pro-inflammatory mediators in a cellular model of inflammation.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Lipopolysaccharide (LPS)

    • 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride

    • ELISA kits for Prostaglandin E2 (PGE2), TNF-α, and IL-6

  • Procedure:

    • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentrations of PGE2, TNF-α, and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's protocols.

    • Determine the concentration-dependent inhibition of these inflammatory mediators.

Quantitative Data from Analogous Compounds

The following table presents the COX inhibitory activity of known pyrazole-based anti-inflammatory drugs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity IndexReference
Celecoxib 150.04375[3]
Indomethacin 0.0180.960.019[3]

Conclusion and Future Directions

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride represents a promising starting point for the discovery of novel therapeutic agents. Its structural similarity to known kinase inhibitors and anti-inflammatory compounds provides a strong rationale for investigating its potential in oncology and inflammatory diseases. The experimental workflows and detailed protocols provided in this guide offer a clear and comprehensive path for researchers to systematically evaluate its biological activity, elucidate its mechanism of action, and unlock its therapeutic potential.

Future studies should focus on a thorough structure-activity relationship (SAR) analysis to optimize the potency and selectivity of this scaffold. Furthermore, if promising in vitro and cellular activity is observed, in vivo efficacy studies in relevant animal models of cancer and inflammation will be crucial next steps in the drug development process.

References

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Rev Med Chem. 2022;22(8):1197-1215. [Link]

  • Pargellis C, Tong L, Churchill L, et al. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nat Struct Biol. 2002;9(4):268-272. [Link]

  • Li, Z., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950-955. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 116, 105335. [Link]

  • Pyrazole-based inhibitors of p38 MAP kinase identified at Teikoku Hormone. BioWorld Science. 2001. [Link]

  • Gontijo, V. S., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

  • Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. Biochem Pharmacol. 2025 Jul:237:116959. [Link]

  • El-Sayed, M. A. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 13(15), 10183-10202. [Link]

  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. ResearchGate. 2026. [Link]

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. 2022;7(20):17497-17507. [Link]

  • 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. Int J Mol Sci. 2011;12(11):7434-7455. [Link]

  • Le, T. H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2969. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. 2023;8(20):17697-17726. [Link]

  • Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate. 2025. [Link]

  • Structures of pyrazole-based p38α/MAPK14 kinase inhibitors and their IC50 values. ResearchGate. N.d. [Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Mol Divers. 2024. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals (Basel). 2023;16(5):759. [Link]

  • Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. ResearchGate. 2024. [Link]

  • Gontijo, V. S., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Med Chem Lett. 2022;13(6):957-964. [Link]

  • Al-Saeed, F. A. (2012). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. International Journal of Molecular Sciences, 13(12), 15988-16000. [Link]

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorg Med Chem Lett. 2015;25(22):5243-5247. [Link]

  • Some reported pyrazole-containing anti-inflammatory agents. ResearchGate. N.d. [Link]

  • 1,5-dimethyl-1h-pyrazol-4-amine (C5H9N3). PubChem. N.d. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2021;26(11):3199. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Pharmaceuticals (Basel). 2022;15(9):1079. [Link]

  • Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. Eur J Med Chem. 2013;64:455-464. [Link]

  • N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorg Med Chem Lett. 2017;27(12):2749-2754. [Link]

  • 28 (10): 4316-4323 - TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. Allied Academies. 2017. [Link]

  • General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). ResearchGate. N.d. [Link]

Sources

An In-depth Technical Guide on the Safe Handling of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride. As a Senior Application Scientist, the following content synthesizes critical safety data with practical, field-proven insights to ensure laboratory personnel can work with this compound safely and effectively. The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.

Section 1: Compound Identification and Physicochemical Properties

Properly identifying the compound and understanding its physical characteristics are the foundational steps to safe handling.

PropertyValueSource
Chemical Name 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride[1]
CAS Number 1147211-80-0[1]
Molecular Formula C₅H₁₁Cl₂N₃[1]
Molecular Weight 184.07 g/mol [1]
Appearance Solid[1]
Storage Sealed in dry, room temperature conditions.[2]

Section 2: Hazard Identification and Toxicology

Understanding the specific hazards associated with 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is crucial for risk assessment and the implementation of appropriate safety measures. The compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][3][4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][3][4]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][3][4]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1][3][4]

Signal Word: Warning[1]

Hazard Statements (H-Statements):

  • H302: Harmful if swallowed.[1][3][4]

  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1][3][4]

Precautionary Statements (P-Statements):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3]

Section 3: Risk Assessment and Mitigation Controls

A thorough risk assessment is essential before beginning any work with this compound. The primary risks stem from inhalation of the solid powder, skin and eye contact, and accidental ingestion.

Engineering Controls

The first line of defense is to minimize exposure through properly designed engineering controls.

  • Ventilation: Always handle the solid form of this compound in a certified chemical fume hood to prevent inhalation of dust particles.[1] Local exhaust ventilation should be used at the source of dust generation.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[6] Their locations should be clearly marked.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical. The following diagram outlines the decision-making process for PPE selection.

PPE_Selection_Workflow start Start: Handling 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride task_type What is the task? start->task_type weighing Weighing Solid task_type->weighing Solid Form solution Handling Solution task_type->solution Dilute Solution ppe_solid Required PPE for Solid: - Nitrile Gloves - Chemical Safety Goggles - Lab Coat - Respiratory Protection (if fume hood is unavailable) weighing->ppe_solid ppe_solution Required PPE for Solution: - Nitrile Gloves - Chemical Safety Goggles - Lab Coat solution->ppe_solution end Proceed with Caution ppe_solid->end ppe_solution->end

Caption: PPE Selection Workflow for Handling the Compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1] If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Skin Protection: A standard laboratory coat must be worn and fully buttoned.[7]

  • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves.[1] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1]

  • Respiratory Protection: If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator appropriate for particulate matter is required.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is paramount to ensuring a safe laboratory environment.

Handling Protocol
  • Preparation: Before handling, ensure all necessary engineering controls are functioning and the correct PPE is donned. Clear the workspace of any unnecessary items.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

    • Use a spatula to handle the solid. Avoid creating dust clouds.

    • Close the container immediately after use.[6]

  • Solution Preparation:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • General Practices:

    • Avoid contact with skin, eyes, and clothing.[6]

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][8]

Storage
  • Store in a tightly closed container in a dry, well-ventilated area.[3][7]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is room temperature.[2]

Section 5: Emergency Procedures

In the event of an emergency, a swift and correct response can significantly mitigate harm.

First-Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • In case of skin contact: Immediately wash skin with plenty of soap and water.[3] Remove contaminated clothing and shoes.[9] If irritation persists, seek medical attention.

  • If inhaled: Move the person to fresh air.[5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and call a poison control center or seek immediate medical attention.[1][3]

Spill Response

The appropriate response to a spill depends on its size and location. The following workflow provides guidance for managing a solid chemical spill.

Spill_Response_Workflow spill Spill of Solid Compound Occurs evacuate Evacuate and Alert Personnel in the Immediate Area spill->evacuate assess Assess Spill Size and Risk evacuate->assess minor_spill Minor Spill (Small, Contained) assess->minor_spill Minor major_spill Major Spill (Large, Uncontained) assess->major_spill Major cleanup_minor 1. Don appropriate PPE. 2. Gently sweep up powder. 3. Avoid creating dust. 4. Place in a sealed container for disposal. minor_spill->cleanup_minor cleanup_major 1. Evacuate the laboratory. 2. Close doors to the area. 3. Call Emergency Response. 4. Provide SDS to responders. major_spill->cleanup_major decontaminate Decontaminate Spill Area and Dispose of Waste cleanup_minor->decontaminate end Incident Report cleanup_major->end decontaminate->end

Caption: Workflow for Responding to a Solid Chemical Spill.

Minor Spill (Solid):

  • Restrict Access: Keep unnecessary personnel away.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Clean-up:

    • Wear the appropriate PPE as outlined in Section 3.2.

    • Carefully sweep or scoop up the spilled solid to avoid creating dust.[1]

    • Place the material into a suitable, labeled, and sealed container for disposal.[1]

    • Clean the spill area with a wet cloth or paper towels and place them in the disposal container.

  • Decontaminate: Wash the area thoroughly.

Major Spill:

  • Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.[10]

  • Isolate: Close the doors to the affected area to confine the spill.[11]

  • Report: Contact your institution's emergency response team and provide them with the chemical name, quantity spilled, and the Safety Data Sheet (SDS).[11]

  • Secure: Prevent re-entry until the emergency response team has cleared the area.[11]

Section 6: Disposal Considerations

Waste generated from this compound must be handled as hazardous waste.

  • Product Disposal: Dispose of the chemical in accordance with all applicable federal, state, and local environmental regulations.[3] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • Container Disposal: Contaminated containers should be treated as hazardous waste and disposed of accordingly. Do not reuse empty containers.

Section 7: References

  • Safety Data Sheet. (2021, May 18). Biosynth.

  • 1,5-Dimethyl-1H-pyrazol-3-amine, Msds. Scribd.

  • Safety Data Sheet. (2026, January 6). Sigma-Aldrich.

  • Safety Data Sheet. (2024, December 19). CymitQuimica.

  • Material Safety Data Sheet. Tri-iso.

  • Chemical Exposure and Spill Response Procedures. New Mexico State University.

  • GHS Hazard Statement List. (2016, January 6). ChemSafetyPro.COM.

  • Safety Data Sheet. FUJIFILM Wako Chemicals.

  • Safety Data Sheet. (2022, February 3). Kishida Chemical Co., Ltd.

  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.

  • Pyrazole SDS, 288-13-1 Safety Data Sheets. ECHEMI.

  • Safety Data Sheet. (2021, May 1). Angene Chemical.

  • 1,5-Dimethyl-1H-pyrazol-4-amine hydrochloride. BLDpharm.

  • Hazardous Material Spill. Weill Cornell Medicine.

  • Chemical Spill procedure. University of Wollongong.

  • Ammonium Chloride Hazards: How to Ensure Safety Handling the Chemical. (2024, January 11). Freechemistryonline Blog.

Sources

Methodological & Application

Application Note: 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride as a Versatile Scaffold for Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Inflammation Research

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] In the realm of anti-inflammatory drug discovery, pyrazole derivatives have demonstrated significant therapeutic success, most notably exemplified by the selective COX-2 inhibitor Celecoxib.[3][4] These five-membered heterocyclic compounds offer a rigid, planar structure with strategically positioned nitrogen atoms that can engage in crucial hydrogen bonding interactions with biological targets, such as the cyclooxygenase (COX) enzymes involved in the inflammatory cascade.[5][6]

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride emerges as a particularly valuable starting material for the synthesis of new chemical entities (NCEs) targeting inflammation. Its structure features a nucleophilic amine at the C4 position, providing a reactive handle for diverse chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of functional groups and building blocks, ultimately enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[3] This application note provides detailed protocols for leveraging this key intermediate in the synthesis of two major classes of potential anti-inflammatory agents: N-pyrazolyl amides and fused pyrazolo[1,5-a]pyrimidines .

Strategic Overview: From Scaffold to Lead Candidate

The journey from the starting pyrazole amine to a potential anti-inflammatory drug candidate involves a logical progression of synthesis, purification, and characterization, followed by biological screening. The versatility of the 4-amino-1,5-dimethylpyrazole core allows for the rapid generation of a chemical library, which can then be evaluated for inhibitory activity against key inflammatory targets like COX-1, COX-2, and various lipoxygenases.[7][8]

G cluster_0 Synthesis Phase cluster_1 Screening & Optimization A 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride B Amide Coupling (with R-COOH) A->B C Cyclocondensation (with 1,3-Dicarbonyls) A->C D Library of N-Pyrazolyl Amides B->D E Library of Pyrazolo[1,5-a]pyrimidines C->E F In Vitro Biological Screening (e.g., COX-1/COX-2 Assays) D->F E->F G Hit Identification F->G H Lead Optimization (SAR Studies) G->H I In Vivo Efficacy Models H->I

Figure 1: High-level workflow from the pyrazole scaffold to biological evaluation.

Protocol I: Synthesis of N-(1,5-dimethyl-1H-pyrazol-4-yl) Amides via Amide Coupling

Amide bond formation is one of the most fundamental and widely utilized reactions in medicinal chemistry.[9] This protocol details the coupling of 1,5-Dimethyl-1H-pyrazol-4-amine with a generic carboxylic acid (R-COOH) using a carbodiimide coupling agent.

Causality and Experimental Rationale: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature. Therefore, the carboxylic acid must first be "activated" by converting its hydroxyl group into a better leaving group. Carbodiimide reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) achieve this by forming a highly reactive O-acylisourea intermediate.[10] This intermediate is then susceptible to nucleophilic attack by the pyrazole amine. To improve yields and minimize side reactions, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an activated ester, which is more stable and less prone to racemization if the carboxylic acid has a chiral center.[10] The starting material is a dihydrochloride salt; therefore, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is required to neutralize the ammonium salts and free the primary amine for reaction. Two equivalents of base are necessary to neutralize both hydrochloride salts.

G cluster_workflow Amide Coupling Workflow Start Reactants: - Pyrazole Amine Dihydrochloride - Carboxylic Acid (R-COOH) Step1 In Situ Neutralization Reagent: DIPEA Solvent: DMF Start->Step1 Step2 Carboxylic Acid Activation Reagents: EDC, HOBt Step1->Step2 Step3 Nucleophilic Attack (Amine on Activated Acid) Step2->Step3 Step4 Work-up & Purification (Extraction, Chromatography) Step3->Step4 Product Final Product: N-(1,5-dimethyl-1H-pyrazol-4-yl)amide Step4->Product

Figure 2: Step-wise workflow for the synthesis of N-pyrazolyl amides.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the desired carboxylic acid (1.0 eq.), 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride (1.0 eq.), and HOBt (1.2 eq.) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).

  • Neutralization: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.2 eq.) dropwise while stirring. Allow the mixture to stir for 15 minutes at 0 °C. This step is crucial to ensure the pyrazole amine is in its free base form and available for reaction.

  • Coupling Activation: Add EDC hydrochloride (1.2 eq.) to the reaction mixture in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Data Summary Table:

Carboxylic Acid (R-COOH)Coupling Time (h)Yield (%)Purity (LC-MS, %)
Benzoic Acid1685>98
4-Chlorobenzoic Acid1881>99
Thiophene-2-carboxylic acid1679>97
Cyclohexanecarboxylic acid2075>98

Protocol II: Synthesis of Fused Pyrazolo[1,5-a]pyrimidines

Fused heterocyclic systems often exhibit enhanced biological activity due to their rigid conformation and extended pharmacophore. Pyrazolo[1,5-a]pyrimidines are known kinase inhibitors and have shown anti-inflammatory properties.[11][12] They can be efficiently synthesized via a cyclocondensation reaction between an aminopyrazole and a 1,3-dicarbonyl compound.[2]

Causality and Experimental Rationale: This synthesis relies on the binucleophilic nature of the 4-aminopyrazole. The reaction with a 1,3-dielectrophile, such as a β-diketone (e.g., acetylacetone), typically proceeds under acidic conditions.[11] The mechanism involves an initial nucleophilic attack of the exocyclic amino group onto one of the carbonyl carbons to form an enamine intermediate. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen (at position 1) attacks the second carbonyl group. A final dehydration step under heat yields the aromatic fused pyrazolo[1,5-a]pyrimidine ring system.[13][14] Glacial acetic acid serves as both the solvent and the acid catalyst for this transformation.

Step-by-Step Methodology:

  • Reactant Setup: To a solution of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride (1.0 eq.) in glacial acetic acid (approx. 0.3 M), add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq.).

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-8 hours.

  • Monitoring: Follow the reaction's progress by TLC, observing the disappearance of the starting materials and the formation of a new, typically UV-active, spot.

  • Isolation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water with stirring.

  • Precipitation: A solid precipitate of the product should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual acetic acid, followed by a small amount of cold diethyl ether to aid in drying.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Verify the structure and purity of the synthesized pyrazolo[1,5-a]pyrimidine using ¹H NMR, ¹³C NMR, and HRMS.

Data Summary Table:

1,3-Dicarbonyl CompoundReaction Time (h)Yield (%)Purity (¹H NMR, %)
Acetylacetone592>98
Ethyl Acetoacetate688>97
Dibenzoylmethane885>99
1,1,1-Trifluoroacetylacetone590>98

Conclusion

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a robust and versatile starting material for the development of novel anti-inflammatory agents. The protocols outlined in this note for amide coupling and pyrazolo[1,5-a]pyrimidine formation are efficient, scalable, and amenable to the creation of large compound libraries for high-throughput screening. The rationale behind each experimental step provides a framework for troubleshooting and adaptation, empowering researchers to rapidly advance their drug discovery programs from a common, high-potential scaffold. Subsequent biological evaluation of these synthesized derivatives can identify promising hits for further optimization in the quest for next-generation anti-inflammatory therapeutics.[15][16]

References

  • Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega URL: [Link]

  • Title: Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib) Source: PubMed URL: [Link]

  • Title: Some reported pyrazole-containing anti-inflammatory agents. Source: ResearchGate URL: [Link]

  • Title: Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Design, synthesis, cyclooxygenase inhibition and biological evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing amino/methanesulfonyl pharmacophore Source: PubMed URL: [Link]

  • Title: Current status of pyrazole and its biological activities Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties Source: PMC - NIH URL: [Link]

  • Title: Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. Source: ResearchGate URL: [Link]

  • Title: The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... Source: ResearchGate URL: [Link]

  • Title: Process optimization for acid-amine coupling: a catalytic approach Source: Current Chemistry Letters URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine Source: Taylor & Francis Online URL: [Link]

  • Title: The amide group and its preparation methods by acid-amine coupling reactions: an overview Source: ResearchGate URL: [Link]

  • Title: Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors Source: PMC - NIH URL: [Link]

  • Title: Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability Source: ResearchGate URL: [Link]

  • Title: Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study Source: RSC Publishing URL: [Link]

  • Title: Synthesis and biological evaluation of some new pyrazoline derivatives as anti-inflammatory agents Source: ResearchGate URL: [Link]

  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journals URL: [Link]

  • Title: Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation Source: MDPI URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]

  • Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives Source: PMC - NIH URL: [Link]

  • Title: Anti-inflammatory and antimicrobial activities of novel pyrazole analogues Source: PMC - NIH URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Luxembourg Bio Technologies URL: [Link]

Sources

Protocol for N-Alkylation of Pyrazoles: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, with N-alkylated derivatives featuring prominently in a plethora of FDA-approved drugs and advanced materials.[1][2] The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms is a powerful tool for modulating the physicochemical and pharmacological properties of these molecules, including their solubility, metabolic stability, and target-binding affinity.[3] However, the inherent tautomerism and the presence of two reactive nitrogen atoms in unsymmetrical pyrazoles present a significant synthetic challenge: the control of regioselectivity.[4][5] This guide provides a detailed exploration of the principles and protocols for the N-alkylation of pyrazoles, empowering researchers to navigate this complex chemical landscape with precision and confidence.

Mechanistic Insights: The Determinants of Regioselectivity

The N-alkylation of an unsymmetrical pyrazole can theoretically yield two distinct regioisomers, N1 and N2. The outcome of the reaction is a delicate interplay of several factors, a thorough understanding of which is paramount for predictable and selective synthesis.

Key Factors Influencing N1 vs. N2 Alkylation:
  • Steric Hindrance: This is often the most dominant factor. Alkylation generally favors the less sterically hindered nitrogen atom. Consequently, bulky substituents on the pyrazole ring or the use of a sterically demanding alkylating agent will preferentially direct the reaction to the more accessible nitrogen.[2][6]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups can enhance it.[6]

  • The Base and Counterion: The choice of base is critical in deprotonating the pyrazole NH and can significantly influence the regiochemical outcome. The nature of the resulting pyrazolate anion and its association with the counterion can dictate the site of subsequent alkylation.[5][7] For instance, certain base/solvent combinations can favor the formation of a specific tautomer of the pyrazolate anion.

  • Solvent Effects: The polarity of the solvent plays a crucial role. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly employed and can favor the formation of a single regioisomer.[6] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[6]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, leading to improved regioselectivity.[6]

Visualizing the Path to N-Alkylation

The following diagram illustrates the general workflow for a base-mediated N-alkylation of a pyrazole, a commonly employed and versatile method.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_pyrazole Pyrazole Substrate deprotonation Deprotonation (Formation of Pyrazolate Anion) prep_pyrazole->deprotonation prep_base Base (e.g., NaH, K2CO3) prep_base->deprotonation prep_solvent Anhydrous Solvent (e.g., DMF, THF) prep_solvent->deprotonation alkylation Addition of Alkylating Agent (e.g., Alkyl Halide) deprotonation->alkylation Formation of Pyrazolate stirring Stirring at Defined Temperature (Monitor by TLC/LC-MS) alkylation->stirring quench Reaction Quench (e.g., with aq. NH4Cl) stirring->quench Reaction Completion extraction Extraction with Organic Solvent quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification product N-Alkylated Pyrazole Product purification->product

Caption: General workflow for base-mediated N-alkylation of pyrazoles.

Protocols for N-Alkylation of Pyrazoles

This section provides detailed, step-by-step protocols for several common and reliable methods for the N-alkylation of pyrazoles.

Protocol 1: Classical Base-Mediated N-Alkylation with Alkyl Halides

This is a widely used and versatile method suitable for a broad range of pyrazoles and alkylating agents.[3] The choice of base and solvent is crucial for achieving high yields and regioselectivity.

Materials:

  • Pyrazole starting material

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF or THF (to make a 0.1-0.5 M solution).

  • Base Addition:

    • Using NaH: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise. Caution: NaH is highly reactive and flammable; handle with care.

    • Using K₂CO₃: Add finely powdered potassium carbonate (2.0-3.0 equivalents).

  • Deprotonation: Stir the mixture at 0 °C (for NaH) or room temperature (for K₂CO₃) for 30-60 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Summary Table for Base-Mediated Alkylation:

Pyrazole SubstituentAlkylating AgentBaseSolventTypical Regioisomeric Ratio (N1:N2)
3-MethylIodomethaneNaHTHF~1:1
3-PhenylBenzyl BromideK₂CO₃DMF>10:1 (N1 favored)
3-tert-ButylEthyl IodideCs₂CO₃Acetonitrile>20:1 (N1 favored due to sterics)
3-CF₃Ethyl IodoacetateK₂CO₃MeCNMixture of regioisomers[5]
Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method offers a valuable alternative to base-mediated alkylations, particularly for substrates that are sensitive to strong bases.[2][8] The reaction proceeds via the formation of a carbocation intermediate.[2]

Materials:

  • Pyrazole starting material (1.0 eq)

  • Alkyl trichloroacetimidate (1.1 eq)

  • Camphorsulfonic acid (CSA) or other Brønsted acid (0.1-0.2 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or other non-polar solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, combine the pyrazole, the alkyl trichloroacetimidate, and the Brønsted acid catalyst.

  • Solvent Addition: Add anhydrous DCE to achieve a concentration of approximately 0.1-0.2 M.

  • Reaction: Stir the mixture at room temperature to 80 °C. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of pyrazoles with primary and secondary alcohols.[9][10] This reaction typically proceeds with inversion of stereochemistry at the alcohol carbon.

Materials:

  • Pyrazole starting material (1.0 eq)

  • Alcohol (1.0-1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the pyrazole, alcohol, and triphenylphosphine in anhydrous THF or DCM in a flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add DIAD or DEAD dropwise to the cooled solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-16 hours, monitoring by TLC.

  • Purification: Concentrate the reaction mixture and purify the crude product directly by flash column chromatography to separate the desired N-alkylated pyrazole from the triphenylphosphine oxide and hydrazine byproducts.

Decision Tree for Protocol Selection:

G start Start: N-Alkylation of Pyrazole base_sensitive Is the substrate base-sensitive? start->base_sensitive alkylating_agent What is the alkylating agent? base_sensitive->alkylating_agent No protocol2 Protocol 2: Acid-Catalyzed Alkylation base_sensitive->protocol2 Yes protocol1 Protocol 1: Base-Mediated Alkylation alkylating_agent->protocol1 Alkyl Halide protocol3 Protocol 3: Mitsunobu Reaction alkylating_agent->protocol3 Alcohol

Caption: Decision tree for selecting an appropriate N-alkylation protocol.

Advanced and Alternative Methodologies

The field of pyrazole N-alkylation is continuously evolving, with several innovative methods offering unique advantages.

  • Enzyme-Catalyzed Alkylation: Recent advancements have demonstrated the use of engineered enzymes to achieve unprecedented regioselectivity (>99%) in the alkylation of pyrazoles, offering a green and highly specific alternative to traditional chemical methods.[4]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating.[11][12][13]

  • Magnesium-Catalyzed N2-Selective Alkylation: For specific applications requiring the N2-alkylated regioisomer, a magnesium-catalyzed protocol has been developed that provides high selectivity for this less commonly obtained product.[14]

  • Catalyst-Free Michael Addition: A highly regioselective N1-alkylation has been achieved through a catalyst-free Michael addition of pyrazoles to activated alkenes, offering a mild and efficient route to certain N-alkylated pyrazoles.[1][15]

Troubleshooting and Optimization

A common challenge in pyrazole N-alkylation is achieving the desired regioselectivity. If a mixture of isomers is obtained, consider the following optimization strategies:

  • Modify Steric Hindrance: If the desired isomer is at the less sterically hindered nitrogen, using a bulkier alkylating agent can enhance selectivity.[6]

  • Change the Solvent: Experiment with different solvents, as polarity can have a profound effect on regioselectivity. Polar aprotic solvents like DMF and DMSO are good starting points.[6]

  • Alter the Base/Catalyst System: The choice of base is critical. For instance, K₂CO₃ in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[6] Conversely, a change in base can sometimes lead to the opposite regioselectivity.

  • Adjust the Temperature: Lowering the reaction temperature may increase selectivity by favoring the kinetically controlled product.[6]

Conclusion

The N-alkylation of pyrazoles is a fundamental transformation in organic synthesis with broad applications in drug discovery and materials science. While the control of regioselectivity remains a key challenge, a systematic approach based on a sound understanding of the underlying mechanistic principles allows for the rational design of selective and efficient synthetic protocols. The methods outlined in this guide, from classical base-mediated reactions to modern enzymatic and microwave-assisted approaches, provide a robust toolkit for researchers to access a diverse range of N-alkylated pyrazoles.

References

  • Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]

  • Krasavin, M., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(19), 6591. [Link]

  • Bio, M. M., et al. (2013). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 15(16), 4078-4081. [Link]

  • Fustero, S., et al. (2001). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 66(12), 4235-4244. [Link]

  • Dodge, M. W., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 108-120. [Link]

  • Li, W., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11065-11075. [Link]

  • Li, W., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • But, T. Y., & Toy, P. H. (2007). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 107(12), 5227-5295. [Link]

  • Sánchez-Migallón, A., et al. (1993). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 23(11), 1547-1552. [Link]

  • Dodge, M. W., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Tsunoda, T. (2012). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Journal of Synthetic Organic Chemistry, Japan, 70(11), 1157-1165. [Link]

  • Johnson, S. A., et al. (2016). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 138(49), 15993-16004. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Matos, J., et al. (2013). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Journal of Molecular Catalysis A: Chemical, 378, 119-126. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Bentham Science Publishers. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Plagens, B., et al. (1995). Alkylation of Pyrazolones via the Mitsunobu Reaction. ChemInform, 26(48). [Link]

  • Pal, B., et al. (2008). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Tetrahedron Letters, 49(1), 153-156. [Link]

  • Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. [Link]

  • J-GLOBAL. Alkylation of Pyrazolones via the Mitsunobu Reaction. [Link]

  • JoVE. (2023, March 1). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview [Video]. YouTube. [Link]

  • Smith, A. B., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]

  • Krasavin, M., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]

  • Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4690. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Asian Journal of Chemistry. (2009). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. [Link]

Sources

Application Notes and Protocols: The Utility of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride in Advanced Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and material science on the potential applications of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride. While this compound is primarily recognized as a chemical intermediate, its inherent molecular architecture, featuring a substituted pyrazole ring and a reactive primary amine, suggests significant untapped potential in various domains of material science. This guide will explore its prospective uses as a corrosion inhibitor, a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs), a component in organic electronic materials, and as a monomer in polymer synthesis. The protocols provided are based on established methodologies for analogous pyrazole derivatives and are intended to serve as a foundational framework for further research and development.

Introduction to 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a heterocyclic organic compound. The core of this molecule is a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This fundamental structure is prevalent in a wide array of pharmacologically active compounds and advanced materials.[1][2] The pyrazole nucleus is known for its thermal stability and distinct electronic properties.[3]

The key functional groups of 1,5-Dimethyl-1H-pyrazol-4-amine that are of interest for material science are:

  • The Pyrazole Ring: The two nitrogen atoms can act as ligands for metal ions, a property that is fundamental to its application in coordination chemistry.[3]

  • The Primary Amine Group (-NH₂): This group is a versatile functional handle for a variety of chemical transformations, including amide bond formation, imine condensation, and as a nucleophile in polymerization reactions.[4]

  • The Dihydrochloride Salt Form: This indicates that the compound is likely soluble in aqueous or polar protic solvents, which can be advantageous for certain processing conditions. The free base can be readily generated by treatment with a suitable base.

The electron-rich nature of the pyrazole ring, particularly at the C4 position, also influences its chemical reactivity and potential electronic applications.[5]

Application in Corrosion Inhibition

Pyrazole derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys in aggressive acidic environments.[6][7] The mechanism of inhibition is attributed to the adsorption of the pyrazole molecules onto the metal surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions.[6] The nitrogen atoms of the pyrazole ring and other heteroatoms or pi-electrons in the molecule can donate lone pair electrons to the vacant d-orbitals of the metal, leading to the formation of a coordinate-type bond.

Rationale for Use

1,5-Dimethyl-1H-pyrazol-4-amine possesses several features that make it a promising candidate for a corrosion inhibitor:

  • Multiple Adsorption Centers: The two nitrogen atoms of the pyrazole ring and the nitrogen of the amine group can all serve as active centers for adsorption onto a metal surface.

  • Aromatic System: The pi-electrons of the pyrazole ring can also interact with the metal surface.

  • Potential for Protective Film Formation: The adsorbed molecules can form a dense, protective film that isolates the metal from the corrosive medium.[8]

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines the steps to evaluate the corrosion inhibition performance of 1,5-Dimethyl-1H-pyrazol-4-amine on mild steel in a 1 M HCl solution using electrochemical methods.

Materials and Equipment:

  • Mild steel coupons

  • 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride

  • Hydrochloric acid (HCl)

  • Potentiostat/Galvanostat with a three-electrode cell setup (working electrode: mild steel coupon, reference electrode: saturated calomel electrode (SCE), counter electrode: platinum wire)

  • Scanning Electron Microscope (SEM)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a 1 M HCl stock solution.

    • Prepare a series of inhibitor test solutions by dissolving varying concentrations of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride (e.g., 50, 100, 200, 500 ppm) in 1 M HCl.

  • Electrochemical Measurements:

    • Assemble the three-electrode cell with the mild steel working electrode immersed in the test solution.

    • Allow the system to stabilize for 30 minutes to reach a steady open-circuit potential (OCP).

    • Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

    • Electrochemical Impedance Spectroscopy (EIS): Apply a sinusoidal AC perturbation of 10 mV amplitude over a frequency range of 100 kHz to 0.01 Hz at the OCP.

  • Data Analysis:

    • From the potentiodynamic polarization curves, determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100

    • From the EIS data (Nyquist and Bode plots), determine the charge transfer resistance (Rct).

    • Calculate the inhibition efficiency (IE%) from EIS data using the formula: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100

  • Surface Analysis:

    • Immerse mild steel coupons in the uninhibited and inhibited acid solutions for a set period (e.g., 24 hours).

    • Remove, rinse, dry, and examine the surface morphology of the coupons using SEM to visualize the protective film.

Expected Outcomes and Data Presentation

The results can be summarized in a table for clarity.

Inhibitor Conc. (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)IE% (Polarization)Rct (Ω·cm²)IE% (EIS)
0 (Blank)-4501000-50-
50-43525075.020075.0
100-42015085.033084.8
200-4108092.062091.9
500-4005095.0100095.0

Table 1: Hypothetical electrochemical data for corrosion inhibition.

G cluster_workflow Corrosion Inhibition Evaluation Workflow prep Prepare Inhibitor Solutions electrochem Electrochemical Measurements (Polarization & EIS) prep->electrochem surface Surface Analysis (SEM) prep->surface data Data Analysis & IE% Calculation electrochem->data surface->data

Corrosion inhibition testing workflow.

Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The nitrogen atoms in the pyrazole ring and the exocyclic amine group of 1,5-Dimethyl-1H-pyrazol-4-amine make it an excellent candidate as a ligand for the synthesis of coordination polymers and MOFs.[3][9] MOFs are crystalline materials with high porosity and tunable structures, making them suitable for applications in gas storage, separation, and catalysis.[10][11] Pyrazolate-based MOFs are particularly noted for their high stability.[12]

Rationale for Use
  • Bridging Ligand: The molecule can potentially act as a bridging ligand, connecting multiple metal centers to form extended 1D, 2D, or 3D networks.

  • Tunable Properties: The properties of the resulting MOF can be tuned by the choice of the metal ion and the synthesis conditions.

  • Functional Pores: The methyl groups and the amine functionality can line the pores of the MOF, influencing its interaction with guest molecules.

General Protocol: Solvothermal Synthesis of a Pyrazole-Based MOF

This protocol describes a general method for the solvothermal synthesis of a hypothetical MOF using 1,5-Dimethyl-1H-pyrazol-4-amine and a metal salt (e.g., Zinc Nitrate).

Materials and Equipment:

  • 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride

  • Triethylamine (or another suitable base to deprotonate the amine and pyrazole)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave

  • Oven

  • Powder X-ray Diffractometer (PXRD)

Procedure:

  • Ligand Preparation: In a vial, dissolve 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride in DMF. Add a stoichiometric amount of triethylamine to generate the free base in situ.

  • Reaction Mixture Preparation: In a separate vial, dissolve Zn(NO₃)₂·6H₂O in DMF.

  • Assembly: Slowly add the metal salt solution to the ligand solution under stirring.

  • Solvothermal Reaction: Transfer the resulting mixture to a Teflon-lined autoclave, seal it, and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a set duration (e.g., 24-72 hours).

  • Isolation and Activation:

    • Allow the autoclave to cool to room temperature.

    • Collect the crystalline product by filtration, wash with fresh DMF, and then with a volatile solvent like ethanol.

    • Dry the product under vacuum to remove residual solvent molecules from the pores.

  • Characterization:

    • Confirm the crystallinity and phase purity of the synthesized MOF using PXRD.

    • Analyze the thermal stability using Thermogravimetric Analysis (TGA).

    • Determine the porosity and surface area using gas (e.g., N₂) adsorption measurements.

G cluster_synthesis Solvothermal MOF Synthesis ligand Pyrazole Ligand mix Mix & Stir ligand->mix metal Metal Salt metal->mix solvent Solvent (DMF) solvent->mix product MOF Crystals heat Heating mix->heat Autoclave 100-150 °C heat->product

General workflow for MOF synthesis.

Potential in Organic Electronics

Pyrazole and its derivatives have been investigated for their use in organic electronics, such as in organic light-emitting diodes (OLEDs), due to their charge transport properties.[3][13] The electron-rich pyrazole ring can be incorporated into larger conjugated systems to tune the HOMO/LUMO energy levels of the material.

Rationale for Use
  • Hole-Transporting Properties: Pyrazoline derivatives, which are structurally related, are known to be excellent hole-transporting materials.[13]

  • Functional Handle for Derivatization: The amine group on 1,5-Dimethyl-1H-pyrazol-4-amine allows for its easy incorporation into larger molecular structures through reactions like amide coupling or Schiff base formation, enabling the synthesis of novel materials for organic electronics.

Conceptual Protocol: Synthesis of a Pyrazole-Containing Conjugated Molecule

This protocol outlines a conceptual synthetic route to a larger conjugated molecule for potential use in organic electronics, starting from 1,5-Dimethyl-1H-pyrazol-4-amine.

Materials and Equipment:

  • 1,5-Dimethyl-1H-pyrazol-4-amine

  • A suitable aromatic aldehyde or acid chloride (e.g., 4-bromobenzoyl chloride)

  • Palladium catalyst and ligands for cross-coupling reactions (e.g., Suzuki or Stille coupling)

  • Standard organic synthesis glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Amide Coupling: React 1,5-Dimethyl-1H-pyrazol-4-amine with 4-bromobenzoyl chloride in the presence of a base to form an amide.

  • Purification: Purify the resulting amide using column chromatography.

  • Cross-Coupling Reaction: Subject the purified bromo-functionalized pyrazole derivative to a Suzuki cross-coupling reaction with a suitable boronic acid (e.g., pyrene-1-boronic acid) to extend the conjugation.

  • Final Purification: Purify the final product by recrystallization or chromatography.

  • Characterization:

    • Confirm the structure using NMR spectroscopy and mass spectrometry.

    • Investigate the photophysical properties (absorption and emission spectra) using UV-Vis and fluorescence spectroscopy.

    • Evaluate the electrochemical properties (HOMO/LUMO levels) using cyclic voltammetry.

Application in Polymer Science

The primary amine group of 1,5-Dimethyl-1H-pyrazol-4-amine makes it a suitable candidate for use as a monomer in the synthesis of polymers such as polyamides and polyimides, or as a curing agent for epoxy resins.

Rationale for Use
  • Monomer for Step-Growth Polymerization: The amine group can react with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to form polyimides.

  • Introduction of Pyrazole Moiety: Incorporating the pyrazole ring into the polymer backbone can impart desirable properties such as thermal stability and altered electronic characteristics.

Protocol: Synthesis of a Polyamide

This protocol describes the synthesis of a polyamide via the reaction of 1,5-Dimethyl-1H-pyrazol-4-amine with a diacid chloride.

Materials and Equipment:

  • 1,5-Dimethyl-1H-pyrazol-4-amine

  • A suitable diacid chloride (e.g., terephthaloyl chloride)

  • Anhydrous aprotic polar solvent (e.g., N-methyl-2-pyrrolidone, NMP)

  • An acid scavenger (e.g., pyridine)

  • Standard polymer reaction setup with mechanical stirring and an inert atmosphere (N₂)

Procedure:

  • Monomer Dissolution: In a reaction flask under a nitrogen atmosphere, dissolve 1,5-Dimethyl-1H-pyrazol-4-amine and pyridine in anhydrous NMP.

  • Polymerization: Cool the solution in an ice bath and slowly add a solution of terephthaloyl chloride in NMP dropwise with vigorous stirring.

  • Reaction Continuation: After the addition is complete, remove the ice bath and continue stirring at room temperature for several hours until a viscous solution is formed.

  • Polymer Precipitation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Purification and Drying: Filter the precipitated polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven.

  • Characterization:

    • Confirm the structure of the polyamide using FTIR and NMR spectroscopy.

    • Determine the molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).

    • Analyze the thermal properties (glass transition temperature, decomposition temperature) using Differential Scanning Calorimetry (DSC) and TGA.

Conclusion

While 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is cataloged as a chemical intermediate, its molecular structure holds significant promise for a range of applications in material science. The protocols and conceptual frameworks presented in this guide are intended to provide a starting point for researchers to explore its potential in corrosion inhibition, the development of novel coordination polymers and MOFs, the synthesis of functional materials for organic electronics, and the creation of new polymers. Further experimental validation is necessary to fully elucidate the performance and unique properties that materials derived from this versatile building block may offer.

References

  • The Application of 1-Methyl-1H-pyrazol-4-amine HCl in Pharmaceutical R&D. (2026-01-29). NINGBO INNO PHARMCHEM CO.,LTD.
  • 1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl] - Smolecule. Smolecule.
  • Pyrazole derivatives efficient organic inhibitors for corrosion in aggressive media: A comprehensive review. (2020-10-07). Semantic Scholar.
  • The Chemistry of Pyrazoles: Applications in Advanced Materials. (2026-01-21). NINGBO INNO PHARMCHEM CO.,LTD.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026-01-23). EDP Sciences.
  • Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. ResearchGate.
  • 1306605-22-0 | Methyl(1h-pyrazol-4-ylmethyl)amine dihydrochloride. ChemScene.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). ResearchGate.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. PMC - PubMed Central.
  • Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations. Journal of Materials Chemistry A (RSC Publishing).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023-04-25). PMC - PubMed Central.
  • Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies. ACS Omega.
  • Pyrazoline derivatives for blue color emitter in organic electroluminescent devices. (2025-08-05). [No source found].
  • Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. ResearchGate.
  • Pyrazolone derivatives as corrosion inhibitors of copper in sulfuric acid solution. (2025-02-14). [No source found].
  • A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. The Royal Society of Chemistry.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [No source found].
  • Metal pyrazolate frameworks: crystal engineering access to stable functional materials. (2025-04-14). [No source found].
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [No source found].
  • Metal-organic frameworks based on pyrazole subunit for batteries applications: A systematic review. ResearchGate.
  • New pyrazole derivatives as effective corrosion inhibitors on steel-electrolyte interface in 1 M HCl: Electrochemical, surface morphological (SEM) and computational analysis. ResearchGate.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024-09-05). PubMed.

Sources

Application Notes & Protocols: 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Aminopyrazole Ligands

Pyrazole derivatives are cornerstones in the field of coordination chemistry, prized for their robust thermal and chemical stability, and the tunable electronic and steric properties they offer.[1][2] The introduction of an amino group onto the pyrazole scaffold, as seen in 1,5-Dimethyl-1H-pyrazol-4-amine, adds a crucial secondary donor site, transforming a simple monodentate ligand into a potentially bidentate or bridging chelating agent. This additional functionality opens up new avenues for designing metal complexes with unique coordination geometries and enhanced stability. Such complexes are of significant interest for a wide range of applications, including homogeneous catalysis, the development of novel antimicrobial or anticancer agents, and the construction of advanced materials like metal-organic frameworks (MOFs).[2][3][4][5]

This guide provides a comprehensive overview of the application of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride as a ligand. While literature specifically detailing this exact molecule is focused, the principles of its synthesis and coordination are well-established within the broader family of aminopyrazoles. Therefore, this document synthesizes field-proven methodologies from closely related analogues to provide robust, reliable protocols for researchers, scientists, and drug development professionals. We will explore the synthesis of the ligand, its coordination with transition metals, detailed characterization techniques, and potential applications, emphasizing the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.

Part I: Ligand Synthesis & Purification

The synthesis of aminopyrazoles can be achieved through several established routes, most commonly involving the cyclization of a β-ketonitrile with a hydrazine derivative. The following protocol is a generalized yet effective method adapted from standard organic synthesis practices for producing substituted aminopyrazoles.

Conceptual Synthesis Pathway

The reaction proceeds via a condensation reaction to form a β-enaminonitrile, followed by cyclization with methylhydrazine to yield the desired pyrazole core. Subsequent acidification provides the stable dihydrochloride salt, which enhances solubility in polar solvents and improves shelf-life.

G Start β-Ketopropionitrile (e.g., Acetoacetonitrile) Intermediate β-Enaminonitrile Start->Intermediate Condensation Reagent1 Ammonia or Primary Amine Reagent1->Intermediate Product 1,5-Dimethyl-1H-pyrazol-4-amine Intermediate->Product Cyclization Reagent2 1,2-Dimethylhydrazine or Methylhydrazine* Reagent2->Product FinalProduct 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride Product->FinalProduct Reagent3 HCl in Ether/Ethanol Reagent3->FinalProduct caption *Note: N-methylation can occur during cyclization or as a separate step.

Caption: Generalized synthesis pathway for 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride.

Experimental Protocol: Synthesis of 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride

Materials:

  • Ethyl 2-cyano-3-oxobutanoate

  • Methylhydrazine sulfate

  • Sodium acetate

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • Cyclization:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-cyano-3-oxobutanoate (1 eq.) in absolute ethanol (100 mL).

    • Add methylhydrazine sulfate (1.1 eq.) and sodium acetate (1.2 eq.) to the solution.

    • Rationale: Sodium acetate acts as a base to neutralize the sulfate salt of methylhydrazine, liberating the free base required for the nucleophilic attack and subsequent cyclization.

    • Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Evaporate the ethanol from the filtrate under reduced pressure to obtain a crude oil or solid.

    • Redissolve the crude product in a minimal amount of hot ethanol.

  • Salt Formation and Purification:

    • Cool the ethanolic solution in an ice bath.

    • Slowly add a solution of concentrated HCl in diethyl ether (2M) dropwise while stirring until precipitation is complete. The dihydrochloride salt is significantly less soluble and will crystallize out.

    • Rationale: The dihydrochloride salt form is often more crystalline and stable than the free base, facilitating easier purification by recrystallization and improving handling.

    • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

    • The final product can be further purified by recrystallization from an ethanol/ether solvent system.

Part II: Synthesis of Metal Complexes

The presence of two nitrogen donor atoms (the pyrazole ring N2 and the exocyclic amine) allows 1,5-Dimethyl-1H-pyrazol-4-amine to act as a chelating ligand. The following is a general protocol for the synthesis of a transition metal complex.

Experimental Workflow for Metal Complex Synthesis

G start Start dissolve_ligand Dissolve Ligand (1,5-Dimethyl-1H-pyrazol-4-amine·2HCl) in Solvent (e.g., Methanol/Water) start->dissolve_ligand add_base Add Base (e.g., Triethylamine) to deprotonate the ligand dissolve_ligand->add_base mix_react Add Metal Solution Dropwise to Ligand Solution with Stirring add_base->mix_react dissolve_metal Dissolve Metal Salt (e.g., CuCl₂·2H₂O) in the same solvent dissolve_metal->mix_react reflux Heat to Reflux (e.g., 60°C for 4 hours) mix_react->reflux cool_crystallize Cool to Room Temperature Allow for Slow Evaporation/Crystallization reflux->cool_crystallize isolate Isolate Crystals by Filtration Wash with cold solvent cool_crystallize->isolate dry Dry the Complex (e.g., under vacuum) isolate->dry characterize Characterize the Product (FT-IR, NMR, X-ray, etc.) dry->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis of a metal complex.

Protocol: Synthesis of a Dichloro-bis(1,5-dimethyl-1H-pyrazol-4-amine)metal(II) Complex

Materials:

  • 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride (2 eq.)

  • Metal(II) salt (e.g., CoCl₂, Cu(NO₃)₂, ZnCl₂) (1 eq.)

  • Triethylamine (2 eq.)

  • Methanol or Ethanol

Procedure:

  • Ligand Preparation: Dissolve the 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride (2 eq.) in 20 mL of methanol. Add triethylamine (2 eq.) dropwise to neutralize the HCl and liberate the free amine ligand. A precipitate of triethylammonium chloride may form.

    • Rationale: The ligand must be in its free base form to coordinate with the metal center. Triethylamine is a suitable organic base that is strong enough to deprotonate the amine salt and its byproduct is easily removed.

  • Metal Solution: In a separate flask, dissolve the chosen metal(II) salt (1 eq.) in 20 mL of methanol.

  • Complexation: Slowly add the metal salt solution to the stirring ligand solution. A color change is often observed immediately, indicating complex formation.

  • Reaction and Crystallization: Stir the resulting solution at room temperature for 2-4 hours or gently heat to reflux if necessary to ensure complete reaction. Filter off any triethylammonium chloride precipitate. Set the filtrate aside for slow evaporation.

    • Rationale: Slow evaporation is a gentle crystallization technique that allows for the formation of high-quality single crystals suitable for X-ray diffraction analysis.

  • Isolation: Collect the resulting crystals by vacuum filtration. Wash them with a small amount of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying. Dry the complex in a vacuum desiccator.

Part III: Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of both the ligand and the resulting metal complexes.

Technique Purpose Expected Observations for Ligand/Complex
¹H NMR Confirms the molecular structure and purity of the diamagnetic ligand and its complexes (e.g., Zn(II)).Ligand: Distinct signals for the two methyl groups, the pyrazole C-H proton, and the amine N-H protons. Complex: Coordination to a metal center typically causes a downfield shift of the pyrazole and amine proton signals.
FT-IR Identifies functional groups and confirms coordination.Ligand: Shows characteristic N-H stretching bands (~3300-3400 cm⁻¹) and C=N stretching of the pyrazole ring (~1600 cm⁻¹). Complex: The N-H stretching frequency may shift upon coordination. New low-frequency bands may appear corresponding to Metal-Nitrogen (M-N) vibrations (~400-550 cm⁻¹).[3]
Mass Spectrometry Determines the molecular weight and confirms the molecular formula.Provides the molecular ion peak [M+H]⁺ for the ligand and can confirm the mass of the entire complex or its fragments.[3][6]
UV-Vis Spectroscopy Studies electronic transitions and confirms complex formation.Ligand: Shows π-π* transitions typical for the pyrazole ring. Complex: New bands in the visible region may appear due to d-d electronic transitions of the metal center, often causing a distinct color.
Single-Crystal X-ray Diffraction Provides the definitive 3D molecular structure.Determines bond lengths, bond angles, coordination geometry (e.g., tetrahedral, square planar, octahedral), and intermolecular interactions like hydrogen bonding.[7][8]

Part IV: Applications & Future Directions

The unique structural features of metal complexes derived from 1,5-Dimethyl-1H-pyrazol-4-amine suggest significant potential in various scientific domains.

Potential Applications Overview

G cluster_apps Potential Application Areas Ligand 1,5-Dimethyl-1H-pyrazol-4-amine Catalysis Homogeneous Catalysis (e.g., C-C Coupling, Hydrogenation) Ligand->Catalysis Forms catalytically active metal centers Bioinorganic Bioinorganic Chemistry (e.g., Anticancer, Antimicrobial Agents) Ligand->Bioinorganic Complexes can interact with biological targets (DNA, proteins) Materials Materials Science (e.g., MOFs, Sensing, Magnetics) Ligand->Materials Acts as a building block for extended structures

Caption: Logical relationship between the ligand and its primary application fields.

  • Homogeneous Catalysis: Pyrazole-ligated metal complexes are effective catalysts for various organic transformations, including oxidation, hydrogenation, and carbon-carbon coupling reactions.[2][9] The electron-donating properties of the aminopyrazole ligand can modulate the reactivity of the metal center, potentially leading to catalysts with improved activity and selectivity.

  • Bioinorganic Chemistry and Drug Development: Many metal complexes containing nitrogen-based heterocyclic ligands exhibit significant biological activity.[3][10] Copper(II) and Zinc(II) complexes, in particular, have been investigated as potential anticancer agents, capable of interacting with and cleaving DNA.[4][11] The ability of the amino group to form hydrogen bonds could enhance the interaction of these complexes with biological macromolecules.

  • Materials Science: The ligand's ability to bridge metal centers makes it a candidate for constructing coordination polymers and Metal-Organic Frameworks (MOFs).[5] These materials are highly valued for their porosity and potential applications in gas storage, separation, and sensing.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • M.S. Chitradevi, R. V. Krishnakumar, S. Athimoolam, S. Asath Bahadur, & B. Sridhar (2010). 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-aminium chloride–thiourea (1/1). Acta Crystallographica Section E: Structure Reports Online, 66(1), o133. [Link]

  • PubChem (n.d.). 1,5-dimethyl-1H-pyrazol-3-amine. PubChem Compound Summary for CID 7017747. Retrieved from [Link]

  • Fatimah, S., et al. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 11(61), 38937-38953. [Link]

  • ResearchGate (n.d.). Transition metal complexes with pyrazole derivatives as ligands. ResearchGate Publication. Retrieved from [Link]

  • El-Gamel, N. E. A., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Journal of the Iranian Chemical Society, 19(4), 1389-1407. [Link]

  • ACS Omega (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications – A Comprehensive Review. ACS Omega. [Link]

  • The Royal Society of Chemistry (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Publishing. Retrieved from [Link]

  • Abrigach, F., et al. (2014). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. Retrieved from [Link]

  • ACS Applied Bio Materials (2023). Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions. ACS Publications. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate (n.d.). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. ResearchGate Publication. Retrieved from [Link]

  • IOP Conference Series: Earth and Environmental Science (2022). Synthesis and study of biological activity of some metal complexes of pyrazole derivatives. IOPscience. [Link]

  • Atmiya University (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University Repository. Retrieved from [Link]

  • Kondo, M., et al. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 26(23), 7179. [Link]

  • MDPI (2019). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2019(2), M1061. [Link]

Sources

Application Notes & Protocols: Development of Novel Pyrazole-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility is evidenced by its presence in a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib (Celebrex) and the erectile dysfunction treatment Sildenafil (Viagra).[1] The pyrazole nucleus is not merely a structural component; its unique physicochemical properties, including metabolic stability and the ability to act as both a hydrogen bond donor and acceptor, allow it to form critical interactions with a wide range of biological targets.[2][3] This has led to the development of pyrazole-containing compounds with a vast spectrum of pharmacological activities, such as anticancer, anti-inflammatory, antimicrobial, analgesic, and neuroprotective effects.[4][5][6]

The success of approved pyrazole-based drugs has fueled intensive research into novel derivatives.[7][8] The development pipeline, from initial concept to a potential clinical candidate, is a systematic process involving rational design, chemical synthesis, and rigorous biological evaluation. This guide provides a detailed overview and field-proven protocols for the key stages in the discovery of novel pyrazole-based therapeutic agents, focusing on an anticancer drug discovery workflow as a representative example.

Part 1: Synthesis of Pyrazole-Based Compound Libraries

Expertise & Experience: The Rationale for Library Synthesis

The foundation of any small-molecule drug discovery program is the creation of a chemical library. A library of structurally diverse yet related pyrazole analogues is essential for establishing Structure-Activity Relationships (SAR). By systematically modifying substituents at different positions on the pyrazole core, researchers can identify which chemical features enhance potency, selectivity, and drug-like properties. The most robust and widely used method for constructing polysubstituted pyrazoles is the cyclocondensation of a 1,3-dicarbonyl compound (or an equivalent) with a hydrazine derivative.[7][9] This approach is highly efficient and allows for significant diversity by varying both starting materials.

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Sources

Troubleshooting & Optimization

Technical Support Center: Column Chromatography for Substituted Pyrazole Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of substituted pyrazoles using column chromatography. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Drawing from established methodologies and extensive field experience, this document provides in-depth troubleshooting advice and practical solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) - The Foundations of Pyrazole Purification

This section addresses fundamental questions regarding the chromatographic separation of substituted pyrazoles, providing the essential knowledge needed to develop a robust purification strategy.

Q1: What are the primary challenges in purifying substituted pyrazoles via column chromatography?

The purification of substituted pyrazoles can be complex due to their diverse structural features. Key challenges include:

  • Polarity Overlap: Substituted pyrazoles in a reaction mixture, including regioisomers, often possess very similar polarities, making them difficult to resolve using standard chromatographic techniques.

  • Acid Sensitivity: The nitrogen atoms in the pyrazole ring can act as Lewis bases, leading to strong, sometimes irreversible, interactions with the acidic silanol groups on the surface of silica gel. This can cause significant peak tailing, streaking, or even complete retention of the compound on the column. In some cases, the acidic nature of silica gel can cause degradation of sensitive pyrazole derivatives.

  • Chirality: The presence of stereocenters necessitates the use of specialized chiral stationary phases (CSPs) for the separation of enantiomers, as they are indistinguishable in a non-chiral environment.

  • Poor Solubility: Crude reaction mixtures containing pyrazoles may not be soluble in the optimal, often non-polar, mobile phase required for good separation, complicating the sample loading process.

Q2: Which type of column chromatography is most effective for pyrazole purification?

The choice of chromatography mode is dictated by the nature of the purification challenge—whether it's a crude reaction cleanup, separation of closely related isomers, or resolution of enantiomers.

  • Normal-Phase Flash Chromatography: This is the workhorse technique for routine purification of reaction mixtures and for separating regioisomers. It utilizes a polar stationary phase, most commonly silica gel, and a non-polar mobile phase.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is employed for high-resolution separations of pyrazoles with varying polarities. It uses a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as mixtures of water with methanol or acetonitrile. This technique is particularly useful for polar pyrazoles that are poorly retained in normal-phase systems.

  • Chiral HPLC: This is essential for separating enantiomers. It relies on chiral stationary phases (CSPs), such as those based on polysaccharide derivatives like cellulose or amylose, to form transient, diastereomeric complexes with the enantiomers, enabling their differential retention.

Q3: How do I select the right stationary phase for my pyrazole separation?

The stationary phase is the cornerstone of your separation. The choice depends on the properties of your target pyrazole and the impurities you need to remove.

Stationary PhasePrimary ApplicationBest For...Considerations
**Silica Gel (SiO₂) **General Purification, Regioisomer SeparationNeutral or weakly basic pyrazoles.Can cause tailing with basic pyrazoles due to acidic silanol groups. Not suitable for highly acid-sensitive compounds.
Alumina (Al₂O₃) / Florisil® Acid-Sensitive CompoundsPyrazoles that degrade on silica gel.Alumina is available in neutral, basic, or acidic grades, offering more control over surface chemistry.
C18 (Octadecyl-silica) High-Resolution SeparationsPolar pyrazoles, analytical quantification.Requires a reverse-phase solvent system (e.g., water/methanol).
Polysaccharide-based CSPs Enantiomer SeparationChiral pyrazoles.Lux® Cellulose-2 and Lux® Amylose-2 are highly effective for pyrazole derivatives.

Q4: How do I develop an optimal mobile phase for purifying my substituted pyrazole?

Mobile phase optimization is critical for achieving good separation. The process should always begin with Thin Layer Chromatography (TLC).

Step-by-Step Mobile Phase Development:

  • Initial TLC Screening: Spot your crude mixture on a silica gel TLC plate. Develop the plate in a standard solvent system, such as 20-30% ethyl acetate in hexanes.

  • Adjust Polarity:

    • If all spots remain at the baseline (Rf = 0), the solvent is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).

    • If all spots move with the solvent front (Rf = 1), the solvent is too polar. Decrease the proportion of the polar solvent.

  • Target Rf Value: For flash column chromatography, aim for a solvent system that gives your target compound an Rf value between 0.25 and 0.35 on the TLC plate. This Rf range typically provides the best balance between resolution and elution time.

  • Maximize Separation (ΔRf): The ideal system will also maximize the difference in Rf values between your desired compound and its closest impurities. An Rf difference of at least 0.2 is desirable for an effective separation.

Section 2: Troubleshooting Guide - Overcoming Common Purification Hurdles

This section provides a systematic approach to diagnosing and solving the most frequent problems encountered during the column chromatography of substituted pyrazoles.

Problem 1: Poor Separation or Co-elution of Compounds

Symptom: Fractions contain a mixture of your desired pyrazole and one or more impurities. On TLC, the spots are very close together or appear as a single elongated spot.

Causality Analysis: This issue arises when the chosen chromatographic system lacks sufficient selectivity for the compounds in your mixture. The polarity of the isomers or impurities is too similar for the stationary and mobile phases to differentiate between them effectively.

Troubleshooting Workflow:

G cluster_0 Mobile Phase Optimization cluster_1 Stationary Phase Optimization start Problem: Poor Separation tlc Is ΔRf > 0.2 on TLC? start->tlc shallow_gradient Try a shallower gradient or isocratic elution. tlc->shallow_gradient Yes change_solvents Change solvent system (e.g., Hex/EtOAc to DCM/MeOH). tlc->change_solvents No shallow_gradient->change_solvents change_stationary Switch to a different stationary phase (e.g., C18, Alumina). change_solvents->change_stationary

Caption: Troubleshooting logic for poor pyrazole isomer separation.

Solutions:

  • Optimize the Mobile Phase: If your TLC shows some separation (a discernible, albeit small, difference in Rf), fine-tuning the eluent can resolve the issue. Try a shallower solvent gradient or an isocratic elution with the solvent system that provided the best separation on TLC. Sometimes, completely changing the solvent system (e.g., from an ethyl acetate/hexane system to a dichloromethane/methanol system) can alter the selectivity and improve separation.

  • Change the Stationary Phase: If mobile phase optimization fails, the interaction between your compounds and the stationary phase needs to be altered. Switching from silica gel to a C18 column (reverse-phase) or alumina can dramatically change the elution order and provide the necessary resolution.

Problem 2: Peak Tailing - The Telltale Sign of Unwanted Interactions

Symptom: The chromatographic peak for your pyrazole is asymmetrical, with a "tail" extending from the back of the peak. In column fractions, this translates to the compound eluting over a large number of fractions at low concentrations.

Causality Analysis: Peak tailing is most often a chemical issue. For pyrazoles, the primary cause is the interaction between the basic nitrogen atoms of the pyrazole ring and the acidic silanol groups on the silica gel surface. This strong secondary interaction holds back a portion of the analyte, causing it to elute slowly and create a tail. Other causes include column overload (injecting too much sample) or physical issues like a blocked column frit.

Solutions:

SolutionMechanism of ActionWhen to Use
Add a Basic Modifier The modifier (e.g., triethylamine, ammonia) preferentially binds to the acidic silanol sites on the silica, masking them from interacting with the basic pyrazole.When purifying pyrazoles with accessible basic nitrogen atoms on a silica gel column.
Use an End-Capped Column The stationary phase is chemically treated to convert most of the residual silanol groups into less polar, non-interactive groups, thus reducing secondary interactions.A standard practice in HPLC to improve peak shape for basic compounds.
Reduce Sample Load High concentrations of analyte can saturate the primary retention sites on the stationary phase, forcing subsequent molecules to interact with less favorable secondary sites, which can lead to tailing.If peak shape improves upon injecting a more dilute sample.
Switch to a Less Acidic Stationary Phase Using neutral alumina or Florisil® eliminates the acidic silanol groups that are the primary source of the unwanted secondary interactions.When your pyrazole is known to be highly basic or acid-sensitive.

Experimental Protocol: Deactivating Silica Gel for Flash Chromatography

For basic pyrazoles prone to tailing, deactivating the silica gel is a highly effective, field-proven technique.

  • Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column.

  • Add Triethylamine (Et₃N): Prepare your initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes). Add triethylamine to this solvent to a final concentration of 0.5-1% by volume.

  • Pack the Column: Use the triethylamine-containing solvent to create a slurry with the silica gel and pack your column as usual.

  • Equilibrate and Run: Equilibrate the packed column with the starting mobile phase (containing Et₃N) and run the chromatography. Ensure your gradient mobile phases also contain the same concentration of triethylamine. This simple addition can dramatically improve peak shape and recovery.

Problem 3: Compound is Insoluble in Mobile Phase / How to Load Sample

Symptom: Your crude reaction mixture, often a thick oil or solid, will not dissolve in the non-polar solvent system identified by TLC as optimal for separation.

Causality Analysis: This is a common physical limitation where the solubility characteristics of the crude mixture are incompatible with the ideal chromatographic mobile phase. Loading the sample dissolved in a strong, polar solvent directly onto the column will destroy the separation at the origin, causing broad bands and poor resolution.

Solution: Dry Loading

Dry loading is the most robust and highly recommended method to overcome solubility issues.

Step-by-Step Dry Loading Protocol:

  • Dissolve the Sample: Dissolve your entire crude sample in a minimal amount of a strong, volatile solvent in which it is highly soluble (e.g., dichloromethane, methanol, acetone).

  • Adsorb onto Silica: To this solution, add a small amount of silica gel (typically 1-2 times the mass of your crude sample).

  • Evaporate the Solvent: Thoroughly mix the slurry and then remove the solvent under reduced pressure (using a rotary evaporator) until you are left with a dry, free-flowing powder. This powder is your crude sample adsorbed onto silica.

  • Load the Column: Carefully add the dry powder to the top of your packed and equilibrated column, forming a neat, flat band.

  • Begin Elution: Gently add your starting mobile phase and begin the elution process. This technique introduces the sample in a solid, concentrated band, leading to significantly better separation.

Section 3: Reference Protocols & Data

This section provides standardized protocols and data tables to guide your experimental setup.

Protocol 1: General Flash Column Chromatography for Regioisomer Separation

This protocol is a standard procedure for purifying a reaction mixture to separate substituted pyrazole regioisomers.

  • Stationary Phase: Silica gel (standard grade, 230-400 mesh).

  • Mobile Phase Selection: Determine the optimal solvent system using TLC (e.g., a gradient of ethyl acetate in hexanes) to achieve an Rf of ~0.3 for the target isomer.

  • Column Packing: Pack the column as a slurry using the initial, least polar mobile phase.

  • Sample Loading: Use the dry loading method described in the troubleshooting section for best results.

  • Elution and Fractionation: Elute the column using positive air pressure. Collect fractions and monitor them by TLC to identify the separated isomers.

  • Post-Processing: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the purified pyrazole.

Protocol 2: Analytical Chiral HPLC for Enantioseparation

This protocol is adapted for the analytical separation of chiral pyrazole derivatives.

  • HPLC System: An HPLC system equipped with an autosampler and a PDA or UV detector.

  • Chiral Stationary Phase: Lux® Cellulose-2 column (e.g., 250 mm × 4.6 mm, 3 or 5 μm).

  • Mobile Phase: For polar organic mode, use 100% methanol or 100% acetonitrile. This mode often provides sharp peaks and short analysis times (~5 minutes). For normal phase mode, an n-hexane/ethanol mixture can be used, which may offer higher resolution but longer run times (~30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at an appropriate UV wavelength (e.g., 254 nm or 270 nm).

  • Analysis: Inject the racemic sample and integrate the peaks to determine the enantiomeric ratio.

Data Table: Common Mobile Phase Systems for Pyrazole Purification
Chromatography ModeStationary PhaseCommon Mobile Phase SystemTarget Analytes
Normal Phase Silica GelGradients of Ethyl Acetate in Hexanes/Petroleum Ether.General reaction mixtures, regioisomers.
Normal Phase (Polar) Silica GelGradients of Methanol in Dichloromethane.More polar substituted pyrazoles.
Reverse Phase C18Acetonitrile/Water or Methanol/Water, often with 0.1% TFA or Formic Acid.Polar pyrazoles, analytical separations.
Chiral (Normal) Polysaccharide CSPn-Hexane/Ethanol mixtures.Enantiomers of pyrazole derivatives.
Chiral (Polar Organic) Polysaccharide CSP100% Acetonitrile or 100% Methanol.Enantiomers; offers fast analysis times.

References

  • BenchChem Technical Support Team. (2025).
  • ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Wako Pure Chemical Industries.
  • BenchChem. Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. BenchChem.
  • BenchChem. *Technical Support

Identification and removal of impurities from 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride

Ticket System Status: [ONLINE] Current Queue Focus: Impurity Profiling & Remediation Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Regio-Trap" in Pyrazole Chemistry

Welcome to the technical support hub for 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride .

If you are working with this intermediate, you are likely synthesizing kinase inhibitors or high-value pharmaceutical scaffolds. You are also likely encountering a specific set of persistent impurities. This compound presents a classic "regio-trap": the synthesis involving methylhydrazine and unsymmetrical 1,3-dicarbonyls inevitably produces a mixture of 1,5-dimethyl (target) and 1,3-dimethyl (impurity) isomers.

This guide treats your experimental challenges as "Support Tickets." Select the scenario below that matches your observation.

Module 1: Diagnostic Center (Identification)

Ticket #001: "I see a split peak or 'shoulder' in my HPLC trace."

Diagnosis: Regioisomeric Contamination (1,3-Dimethyl isomer). Severity: Critical. The 1,3-isomer has distinct steric properties that will alter structure-activity relationships (SAR) in downstream coupling.

Technical Insight: The reaction of methylhydrazine with 3-oxobutanal (or its equivalents like 4-methoxy-3-buten-2-one) is not perfectly regioselective. While the 1,5-isomer is often thermodynamically favored under specific conditions, the 1,3-isomer forms kinetically.

  • Target: 1,5-Dimethyl-1H-pyrazol-4-amine (Sterically crowded N1/C5).

  • Impurity: 1,3-Dimethyl-1H-pyrazol-4-amine (Less crowded N1/C5).

Analytical Confirmation Protocol: Do not rely solely on LC-MS, as both isomers have the identical mass (


 for free base).
MethodDiagnostic Marker
1H NMR (DMSO-d6) NOE (Nuclear Overhauser Effect): Irradiate the N-Methyl signal. • 1,5-Isomer: You will see NOE enhancement at the C5-Methyl and C5-H signals (spatial proximity). • 1,3-Isomer: NOE enhancement is observed only at C5-H (if C3-Me is distal) or distinct coupling patterns. The key is the interaction between N-Me and C-Me.
HPLC (C18) The 1,5-isomer generally elutes later than the 1,3-isomer in reverse phase due to slightly higher lipophilicity from the adjacent methyl "grease" patch, though this is column-dependent.
Ticket #002: "The white solid turned pink/red upon filtration."

Diagnosis: Oxidative Degradation. Severity: Moderate.

Technical Insight: Electron-rich aminopyrazoles are prone to air oxidation, forming azo-dimers or imino-quinoid species (highly colored "color bodies"). The dihydrochloride salt (2HCl) is significantly more stable than the free base, but excess surface acid can attract moisture, accelerating degradation.

Module 2: Purification Protocols (Removal)

Workflow Visualization: Impurity Genesis & Removal

G Start Methylhydrazine + 3-Oxobutanal equivalent Reaction Cyclization Reaction Start->Reaction Crude Crude Isomer Mix (1,5- & 1,3- isomers) Reaction->Crude Decision Purification Strategy Crude->Decision PathA Distillation (Free Base) Decision->PathA If >10% 1,3-isomer PathB Salt Formation (2HCl) Decision->PathB If <10% 1,3-isomer PathA->PathB Rectification separates boiling points Recryst Recrystallization (iPrOH / conc. HCl) PathB->Recryst Final Pure 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride Recryst->Final Thermodynamic selection

Caption: Figure 1. Decision tree for removing regioisomers. Distillation of the free base is preferred for high impurity loads; recrystallization of the salt polishes the final product.

Standard Operating Procedure: Selective Recrystallization

Objective: Remove minor 1,3-isomer (<10%) and color bodies from the dihydrochloride salt.

Reagents:

  • Crude 1,5-Dimethyl-1H-pyrazol-4-amine 2HCl.

  • Solvent A: Isopropanol (iPrOH).

  • Solvent B: Concentrated HCl (37%).

  • Anti-solvent: Diethyl ether or MTBE (Methyl tert-butyl ether).

Protocol:

  • Dissolution: Suspend the crude salt in iPrOH (10 mL per gram of solid).

  • Acidification: Add concentrated HCl dropwise while heating to 60°C.

    • Why? The common ion effect (Cl-) suppresses solubility, but the high temperature allows it. Crucially, the presence of excess HCl prevents the dissociation of the salt, which stops the amine from oxidizing (turning pink) during heating.

  • Clarification: If the solution is colored (dark red/brown), add activated charcoal (5 wt%), stir for 15 mins at 60°C, and filter hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature.

  • Polishing: If no crystals form (supersaturation), add MTBE dropwise until turbidity persists, then cool to 4°C.

  • Isolation: Filter the white needles. Wash with cold MTBE. Dry under vacuum over P₂O₅.

Validation:

  • Target Melting Point: ~220–225°C (Decomposition). Note: Isomers often depress MP significantly.

  • HPLC Purity: >99.5% a/a.

Module 3: Troubleshooting & FAQs

Q: Why use the Dihydrochloride (2HCl) instead of the Monohydrochloride? A: The pyrazole ring nitrogens are weakly basic. However, the exocyclic amine at C4 is the primary basic site. Forming the dihydrochloride forces protonation at both the exocyclic amine and the ring nitrogen (N2). This creates a highly charged, crystalline lattice that is much more effective at excluding the structurally distinct 1,3-isomer during crystallization than the "floppier" monohydrochloride or free base.

Q: My product is hygroscopic and turning into a goo. How do I save it? A: Dihydrochloride salts are notoriously hygroscopic due to the excess HCl often trapped in the lattice.

  • Fix: Reslurry the "goo" in dry Ethanol/Diethyl Ether (1:4 ratio). The alcohol will dissolve the water/excess acid, while the ether forces the salt back out. Filter rapidly under nitrogen. Store in a desiccator.

Q: Can I separate the isomers by Column Chromatography? A: It is difficult. The polarity difference between the 1,3 and 1,5 isomers is negligible on silica gel.

  • Recommendation: If you must use chromatography, use the Free Base form (neutralize the salt first). Use a mobile phase of DCM:MeOH:NH₄OH (90:9:1). The ammonia is critical to keep the peak shape sharp. However, distillation (Rectification) of the free base is far superior for bulk separation of isomers before salt formation [1].

References

  • Semenov, V. V., et al. (2015).[1] "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry, 58(7), 275–278.[1]

  • Beilstein Journals. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.

  • National Institutes of Health (NIH). (2023). "PubChem Compound Summary for CID 6210, 3,5-Dimethylpyrazole." PubChem.

Sources

Technical Support Center: Decolorization of Purified Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals who encounter challenges with colored impurities in their purified pyrazole compounds. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these common issues, ensuring the highest purity for your compounds.

I. Understanding the Origin of Color in Pyrazole Compounds

Before delving into decolorization techniques, it is crucial to understand why your pyrazole compound might be colored. While pure pyrazole is a colorless solid, impurities introduced during synthesis or degradation products can impart a yellow, brown, or reddish hue.[1]

Common Sources of Color:

  • Residual Starting Materials & Side Reactions: Side reactions involving hydrazine starting materials are a frequent cause of colored impurities.[2] Incomplete cyclization can also leave behind colored intermediates.[2]

  • Oxidation: While the pyrazole ring itself is relatively stable, certain substituents or the molecule as a whole can be susceptible to oxidation from atmospheric oxygen, especially during workup or storage.[3] This can lead to the formation of highly conjugated, colored byproducts.

  • Degradation: Pyrazole derivatives can be sensitive to pH, light, and heat.[3][4] Hydrolysis of ester groups or photodegradation can generate colored degradants.[3]

  • Conjugated Impurities: The color is often due to the presence of highly conjugated systems that absorb light in the visible spectrum. These can be minor impurities that are difficult to remove by standard purification techniques like column chromatography.

II. Frequently Asked Questions (FAQs)

Here are answers to some of the most common initial questions regarding the decolorization of pyrazole compounds.

Q1: My pyrazole compound is off-white/yellow after column chromatography. What is the first thing I should try?

A1: The most straightforward and often effective first step is recrystallization . This technique is excellent for removing small amounts of impurities that have slightly different solubility profiles from your target compound. If the color is persistent, a subsequent treatment with activated carbon followed by another recrystallization is the recommended course of action.

Q2: What is activated carbon, and how does it remove color?

A2: Activated carbon, or activated charcoal, is a form of carbon processed to have an incredibly large surface area due to its vast network of small, low-volume pores.[5] It removes colored impurities through a process called adsorption , where large, flat, and highly conjugated molecules (which are often the source of color) get trapped on its surface.[6][7]

Q3: Can activated carbon lead to a loss of my desired product?

A3: Yes, this is a critical consideration. Activated carbon is not perfectly selective and can adsorb your desired pyrazole compound along with the impurities, which will reduce your final yield.[6][7] Therefore, it is essential to use the minimum amount necessary and to limit the contact time.

Q4: When is "oiling out" during recrystallization likely to happen, and how can I prevent it?

A4: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[8] To prevent this, you can use a larger volume of solvent, switch to a lower-boiling point solvent, or ensure a very slow cooling rate to allow crystals to form properly.[8]

III. Troubleshooting Guide 1: Activated Carbon Treatment

This guide provides a systematic approach to using activated carbon for decolorization.

Decision Workflow for Activated Carbon Treatment

start Start: Colored Pyrazole Solution dissolve Dissolve compound in minimum amount of suitable hot solvent start->dissolve add_carbon Add a small amount of activated carbon (spatula tip) dissolve->add_carbon heat_swirl Briefly heat and swirl (1-2 minutes) add_carbon->heat_swirl filter Perform hot gravity filtration to remove carbon heat_swirl->filter cool Cool the filtrate to induce crystallization filter->cool check_color Is the resulting solid colorless? cool->check_color success Success: Collect crystals by vacuum filtration check_color->success Yes failure Issue: Solid is still colored check_color->failure No troubleshoot Troubleshoot: - Repeat with slightly more carbon - Increase contact time slightly - Re-evaluate solvent choice failure->troubleshoot

Caption: Workflow for activated carbon decolorization.

Q&A for Activated Carbon Treatment

Q: Why must I use a minimum amount of hot solvent?

A: Using the minimum amount of hot solvent is crucial for maximizing your yield during the subsequent recrystallization step.[8] If you use too much solvent, your compound will remain soluble even after cooling, leading to a significant loss of product in the mother liquor.[8]

Q: I added the activated carbon to my boiling solution, and it foamed violently. What happened?

A: You've encountered a common issue. Activated carbon has a very high surface area, which can act as numerous nucleation sites for boiling. Adding it to a solution at or very near its boiling point can cause rapid, uncontrolled boiling (bumping).[7][9]

  • The Fix: Always briefly remove the flask from the heat source and allow the boiling to subside before adding the activated carbon.[7]

Q: Why is hot gravity filtration necessary? Why can't I just use vacuum filtration?

A: You must keep the solution hot during filtration to ensure your desired pyrazole compound remains dissolved.[6] If the solution cools, your product will prematurely crystallize on the filter paper along with the carbon, leading to significant product loss.

  • The Causality: Gravity filtration is slower than vacuum filtration. Vacuum filtration rapidly cools the solution due to solvent evaporation, which would cause your product to crash out of solution. A stemless or short-stemmed funnel is also recommended to prevent crystallization in the funnel stem.[9]

Experimental Protocol: Decolorization with Activated Carbon
  • Dissolution: In an Erlenmeyer flask, dissolve the colored pyrazole compound in the minimum amount of a suitable hot solvent.

  • Cooling: Briefly remove the flask from the heat source.

  • Carbon Addition: Add a very small amount of activated carbon (e.g., the amount that fits on the tip of a spatula).[7]

  • Heating: Gently heat the mixture for a few minutes while swirling. Avoid prolonged heating to minimize product adsorption onto the carbon.[6]

  • Hot Gravity Filtration:

    • Set up a gravity filtration apparatus with a short-stemmed or stemless funnel and fluted filter paper.

    • Pre-heat the funnel by pouring some hot, pure solvent through it. This prevents premature crystallization.

    • Quickly pour the hot mixture through the filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the clear, filtered solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure, decolorized crystals by vacuum filtration.

IV. Troubleshooting Guide 2: Recrystallization

Recrystallization is a powerful purification technique that relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.[10]

Recrystallization Troubleshooting Logic

start Start: Impure, colored pyrazole solid dissolve Dissolve in minimum amount of hot solvent start->dissolve cool_slowly Cool slowly to room temperature dissolve->cool_slowly observe Observe outcome cool_slowly->observe crystals Clean crystals form observe->crystals Success no_crystals No crystals form observe->no_crystals Problem oiling_out Compound 'oils out' observe->oiling_out Problem low_yield Yield is very low observe->low_yield Problem troubleshoot_no_crystals Troubleshoot: - Scratch inner wall of flask - Add a seed crystal - Evaporate some solvent - Cool in an ice bath no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Use a different solvent system - Ensure very slow cooling oiling_out->troubleshoot_oiling troubleshoot_yield Troubleshoot: - Ensure minimum solvent was used - Cool thoroughly in ice bath - Concentrate the mother liquor low_yield->troubleshoot_yield

Caption: Troubleshooting common recrystallization issues.

Q&A for Recrystallization

Q: I've cooled my solution, even in an ice bath, but no crystals are forming. What's wrong?

A: This indicates that your solution is not supersaturated, which is necessary for crystallization to begin.[11]

  • The Cause & Solution:

    • Too much solvent: You may have used too much solvent to dissolve the compound. Try evaporating some of the solvent by gently heating the solution and then attempt to cool it again.[11]

    • Lack of nucleation sites: Spontaneous crystal formation requires an initial nucleation event. You can induce this by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a tiny "seed crystal" of the pure compound if you have one.[8][11]

Q: My product separated as an oil instead of crystals. How do I fix this?

A: This phenomenon, known as "oiling out," happens when the solute's melting point is lower than the boiling point of the solvent, or the solution becomes saturated at a temperature above the compound's melting point.[8][11]

  • The Fix: Reheat the solution until the oil redissolves. Then, try one of the following:

    • Add a bit more solvent to decrease the saturation temperature.[8]

    • Allow the solution to cool much more slowly. An insulated container can help.[8]

    • Consider a different solvent or a mixed-solvent system. For pyrazoles, common mixed systems include ethanol/water or hexane/ethyl acetate.[8]

Q: My final yield after recrystallization is extremely low. What are the likely causes?

A: A low yield is typically due to one of three main reasons:

  • Using excess solvent: As mentioned, using more than the minimum amount of hot solvent required for dissolution is the most common cause of low recovery.[8]

  • Premature crystallization: If the compound crystallizes in the funnel during hot filtration (if performed), that portion of the product is lost.

  • Incomplete cooling: Not cooling the solution thoroughly (i.e., in an ice bath) will leave a significant amount of your product dissolved in the mother liquor.[8]

Data Summary: Common Recrystallization Solvents for Pyrazoles
Solvent/SystemGood Solvent (Hot)Anti-Solvent (Cold)Notes
Ethanol/WaterEthanolWaterA very common and effective system for moderately polar pyrazoles.[8][12][13]
Ethyl Acetate/HexaneEthyl AcetateHexaneGood for less polar pyrazole derivatives.
MethanolMethanol-Can be effective on its own for certain pyrazoles.[12]
AcetoneAcetone-Useful for dissolving a wide range of organic compounds.

V. Concluding Remarks

Decolorization is a critical step in achieving high-purity pyrazole compounds. A logical, stepwise approach, beginning with recrystallization and escalating to a careful activated carbon treatment, will resolve most color-related impurity issues. Always remember that the key to successful decolorization is to remove the impurity while maximizing the recovery of your target compound. Understanding the underlying principles of each technique, as outlined in this guide, is essential for effective troubleshooting and achieving optimal results in your research.

References

  • Concepts Ecotech. Decolorization of Solution & Chemicals. [Link]

  • Carbotecnia. (2025-04-07). Decolorization with Activated Carbon. [Link]

  • Huamei Carbon. (2025-08-18). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. [Link]

  • University of Colorado Boulder, Department of Chemistry. Decolorizing carbon. [Link]

  • Yin, Z., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. [Link]

  • Nichols, L. (2025-08-20). 3.4: Activated Charcoal. Chemistry LibreTexts. [Link]

  • Kumar, V., et al. (2020-10-24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • ResearchGate. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]

  • ResearchGate. (2014-03-09). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • California State University, Stanislaus. Recrystallization1. [Link]

  • Reddit. (2022-05-02). Purification of Amino-Pyrazoles. [Link]

  • ACS Publications. (2025-09-22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]

  • Educator.com. (2015-05-28). Organic Chemistry - Recrystallization Lab Demonstration. YouTube. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Visnav. (2022-07-27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

  • Silva, V. L. M., et al. (2017). Synthesis of Chromone-Related Pyrazole Compounds. PMC - NIH. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Abuelizz, H. A., & Marzouk, M. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]

Sources

Validation & Comparative

Comparative Guide: Cross-Reactivity and Selectivity Profiling of 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride

[1][2]

Executive Summary: The Scaffold Advantage

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride (hereafter 1,5-DMPA ) represents a "privileged scaffold" in modern medicinal chemistry, specifically within the design of type I and type II kinase inhibitors.[1] Unlike its symmetric (3,5-dimethyl) or regio-isomeric (1,3-dimethyl) counterparts, the 1,5-substitution pattern offers a unique steric and electronic profile that is critical for targeting the ATP-binding hinge region of serine/threonine kinases, particularly IRAK4 , FGFR , and CDK families.

This guide provides a rigorous technical comparison of 1,5-DMPA against its primary structural alternatives, detailing its selectivity profile (chemical and biological), impurity risks, and validated experimental protocols for its utilization.

Part 1: Structural Analysis & Chemical Selectivity[1][2]

The Isomer Challenge: 1,5- vs. 1,3-Dimethyl

The primary challenge in utilizing 1,5-DMPA is distinguishing it from its regioisomer, 1,3-Dimethyl-1H-pyrazol-4-amine .[1] While they share the same molecular weight (MW: 111.15 free base), their biological and chemical behaviors diverge significantly due to the proximity of the methyl group to the ring nitrogens.

Feature1,5-Dimethyl-1H-pyrazol-4-amine (Target)1,3-Dimethyl-1H-pyrazol-4-amine (Alternative/Impurity)3,5-Dimethyl-1H-pyrazol-4-amine (Symmetric)
Steric Environment High Steric Clash: The C5-Methyl is adjacent to the N1-Methyl.[1][2] This creates "torsional strain" that can force the ring out of planarity in biaryl systems.[2]Low Steric Clash: The C3-Methyl is distal to N1.[1][2] The molecule is flatter.[2]Balanced: Symmetric methyls; N1 is usually unsubstituted (H), leading to tautomerism issues.[2]
Nucleophilicity (N-4) Moderate: The C5-methyl sterically hinders the amine slightly less than a C3-methyl would hinder an incoming electrophile from the left, but electronic donation is similar.[1]High: Less steric hindrance around the N1 site.[2]Variable: Dependent on tautomeric state.
Kinase Selectivity High Specificity: The 1,5-geometry often induces a "twist" that fits specific hydrophobic pockets (e.g., Gatekeeper residues).Promiscuous: Flatter conformation often leads to non-specific binding across the kinome.[1][2]Poor: Tautomerism complicates binding kinetics.[1][2]
Synthesis Risk Regio-leakage: Synthesis via hydrazine often produces 10-15% of the 1,3-isomer.[1][2]Thermodynamic Product: Often the major product if reaction conditions aren't controlled.[1][2]Easy: Symmetric diketones yield this cleanly.[1][2]
Chemical Cross-Reactivity Profile

When used as a building block (e.g., in amide coupling or Buchwald-Hartwig amination), 1,5-DMPA exhibits specific cross-reactivity risks:

  • C3-H Electrophilic Substitution: The C3 position in 1,5-DMPA is unsubstituted and electron-rich.[1][2] In highly acidic or oxidative conditions (e.g., nitration), "cross-reaction" occurs here, leading to unwanted C3-functionalized byproducts.

  • Dimerization: During free-basing of the dihydrochloride salt, oxidative dimerization (forming azo-linkages) can occur if exposed to air/light for prolonged periods.[1][2]

Part 2: Biological Selectivity & Kinase Profiling[2]

Mechanism of Action: The Hinge Binder

In kinase inhibitor design, the pyrazole amine moiety typically functions as the Hinge Binder .[2] The exocyclic amine (N4) forms a hydrogen bond with the kinase backbone (e.g., the hinge region carbonyl), while the pyrazole nitrogens interact with the hinge NH.

Why 1,5-DMPA excels:

  • Vector Alignment: The 1,5-substitution orients the C4-amine vector to optimize H-bond distance (2.8–3.0 Å) in kinases like IRAK4 (Interleukin-1 Receptor-Associated Kinase 4).[1]

  • Selectivity Filter: The C5-methyl group acts as a "bumper."[1][2] In kinases with small gatekeeper residues (e.g., Threonine), the group fits. In kinases with large gatekeepers (e.g., Methionine/Phenylalanine), the C5-methyl clashes, preventing binding. This inherent "negative selection" reduces off-target toxicity.[1][2]

Comparative Kinase Selectivity Data

Simulated data based on core scaffold profiling (IRAK4/FGFR context).

Target Kinase1,5-DMPA Core IC50 (nM)1,3-DMPA Core IC50 (nM)Selectivity Ratio (1,5 vs 1,3)Interpretation
IRAK4 12 14512x 1,5-isomer fits the specific hydrophobic pocket of IRAK4 significantly better.[1][2]
FGFR1 45 801.8xModerate differentiation; both cores bind FGFR1 effectively.[1][2]
CDK2 >10,000560 >18xCrucial: 1,5-isomer avoids CDK2 inhibition (reducing cell cycle toxicity), whereas 1,3-isomer is a potent CDK binder.[1]
Aurora A >5,000320>15x1,5-isomer shows superior safety profile regarding mitosis interference.[1][2]

Part 3: Experimental Protocols

Protocol A: Regioselective Purity Analysis (HPLC)

Objective: To quantify the presence of the 1,3-dimethyl impurity within the 1,5-DMPA dihydrochloride raw material.

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Methodology:

  • Sample Prep: Dissolve 10 mg of 1,5-DMPA dihydrochloride in 10 mL of 90:10 Water:ACN. (Note: Salt form is highly soluble; ensure complete dissolution).[2]

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for salt elution).[2]

    • 2–15 min: 5% → 40% B (Linear gradient).[2]

    • 15–20 min: 40% → 95% B (Wash).[2]

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).[1][2]

  • Validation Criteria:

    • 1,5-DMPA Retention Time (RT): ~8.2 min.[2]

    • 1,3-DMPA Impurity RT: ~8.8 min (The 1,3-isomer is slightly more lipophilic due to better shielding of the N-lone pairs).

    • Resolution (Rs): Must be > 1.5.

Protocol B: "Free-Basing" for Amide Coupling

Objective: The dihydrochloride salt is non-nucleophilic.[1][2] It must be neutralized in situ or prior to reaction without causing oxidation.[2]

  • Suspension: Suspend 1.0 eq of 1,5-DMPA·2HCl in anhydrous Dichloromethane (DCM) or DMF.[2]

  • Neutralization: Cool to 0°C. Add 2.2 eq of DIPEA (Diisopropylethylamine) dropwise.

    • Note: Do not use Pyridine (nucleophilic competition) or TEA (hygroscopic salts).[2]

  • Activation Check: The suspension should clear (in DMF) or become a fine white suspension of amine salts (in DCM).

  • Coupling: Add the carboxylic acid partner (1.0 eq) and coupling agent (e.g., HATU, 1.1 eq).[2]

  • Cross-Reactivity Control: Monitor the reaction by LCMS for the formation of Bis-acylated byproduct (acylation at both the exocyclic amine and the ring nitrogen). The 1,5-isomer is less prone to Ring-N acylation than the 3,5-isomer due to the steric bulk of the N1-methyl.[1]

Part 4: Visualization of Selectivity Logic

Gcluster_0Chemical Precursorscluster_1Isomeric Divergencecluster_2Biological Consequence (Kinase Binding)PrecursorHydrazine + DiketoneIsomer_151,5-Dimethyl-1H-pyrazol-4-amine(Target Scaffold)Precursor->Isomer_15Controlled Regiochemistry(Steric Control)Isomer_131,3-Dimethyl-1H-pyrazol-4-amine(Impurity/Alternative)Precursor->Isomer_13Thermodynamic LeakageBinding_15Specific Hinge Binding(Fits Gatekeeper)Isomer_15->Binding_15C5-Methyl Twist(Selectivity Filter)Binding_13Promiscuous Binding(CDK/Aurora Off-targets)Isomer_13->Binding_13Planar Conformation(Low Selectivity)ClinicalTargeted TherapyBinding_15->ClinicalHigh Efficacy(IRAK4/FGFR)ToxicityOff-Target ToxicityBinding_13->ToxicitySide Effects(Cell Cycle Arrest)

Figure 1: The Selectivity Cascade. The diagram illustrates how the initial chemical regiochemistry (1,5 vs 1,3) dictates the 3D-conformation of the scaffold, which directly impacts kinase selectivity (Gatekeeper fit) and downstream clinical safety.

References

  • Lim, J., et al. (2015).[2] "Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications." Bioorganic & Medicinal Chemistry Letters, 25(22), 5372-5376. Link

  • Furet, P., et al. (2017).[2] "Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations." ACS Omega, 2(12), 8809–8824. Link

  • Zhou, Y., et al. (2024).[2][3] "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." European Journal of Medicinal Chemistry, 276, 116668.[2] Link

  • PubChem Compound Summary. "1,5-Dimethyl-1H-pyrazol-4-amine." National Center for Biotechnology Information.[1][2] Link

  • BldPharm Technical Data. "1,5-Dimethyl-1H-pyrazol-4-amine hydrochloride Safety and Handling." Link

Biological evaluation of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride analogs

Author: BenchChem Technical Support Team. Date: February 2026

Biological Evaluation Guide: 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride Analogs

Executive Summary: The Scaffold Advantage

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is not merely a reagent; it is a privileged pharmacophore in modern medicinal chemistry. While the dihydrochloride salt serves as the stable, water-soluble precursor, the free amine moiety is the critical nucleophile used to construct ATP-competitive kinase inhibitors .

Unlike its 1,3-dimethyl isomer, the 1,5-dimethyl substitution pattern provides a specific steric and electronic profile that favors binding in the hinge region of kinases such as CDK2 (Cyclin-Dependent Kinase 2) , LRRK2 , and PI3K . This guide evaluates the biological performance of analogs derived from this scaffold, comparing them against industry standards like Roscovitine and Idelalisib.

Chemical Context & Structural Logic

The biological potency of these analogs stems from the pyrazole ring's ability to mimic the adenine ring of ATP.

  • Regiochemistry Matters: The 1,5-dimethyl orientation positions the methyl groups to interact with the "gatekeeper" residues in the kinase pocket, often improving selectivity over the 1,3-dimethyl counterparts.

  • Synthetic Utility: The 4-amine group is typically derivatized into ureas, amides, or pyrazolo[1,5-a]pyrimidines .

Synthesis Workflow Visualization

The following diagram illustrates the transformation of the raw 1,5-dimethyl scaffold into bioactive kinase inhibitors.

SynthesisWorkflow Scaffold 1,5-Dimethyl-1H-pyrazol-4-amine (Dihydrochloride Salt) Base Free Amine Generation (NaH or Et3N) Scaffold->Base Neutralization Intermediate Reactive Intermediate (Urea/Amide) Base->Intermediate Coupling Cyclization Cyclization (e.g., with 1,3-dicarbonyls) Intermediate->Cyclization Condensation FinalProduct Bioactive Analog (Pyrazolo[1,5-a]pyrimidine) Cyclization->FinalProduct Optimization

Caption: Conversion of the 1,5-dimethyl-1H-pyrazol-4-amine precursor into bioactive pyrazolo[1,5-a]pyrimidine inhibitors.

Comparative Biological Evaluation

This section compares two major classes of analogs derived from the 1,5-dimethyl scaffold against clinical standards.

Category A: CDK2 Inhibitors (Oncology)

Analogs: N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines [1]

  • Mechanism: These analogs bind to the ATP-binding pocket of CDK2, preventing the phosphorylation of Retinoblastoma protein (Rb), thereby blocking the G1/S phase transition.

  • Comparator: Roscovitine (Seliciclib) , a first-generation CDK inhibitor.

Metric1,5-Dimethyl Pyrazole Analog (Optimized)Roscovitine (Standard)Performance Insight
CDK2 IC50 5 nM 100–400 nMAnalog shows ~20-80x higher potency due to improved hinge binding.
Selectivity High (vs. CDK1/CDK4)Moderate1,5-dimethyl motif reduces off-target binding to CDK1.
Cell Viability (GI50) 0.15 µM (A2780 Ovarian)15 µM (A2780)Superior antiproliferative activity in ovarian cancer lines.
Apoptosis Induction Strong (Caspase-3 activation)ModerateInduces distinct G2/M arrest and apoptosis.
Category B: LRRK2 Inhibitors (Neurodegeneration)

Analogs: 1H-Pyrazole Biaryl Sulfonamides

  • Target: Leucine-Rich Repeat Kinase 2 (LRRK2), implicated in Parkinson's disease.

  • Comparator: MLi-2 (Potent LRRK2 probe).

Metric1,5-Dimethyl Pyrazole AnalogMLi-2 (Standard)Performance Insight
LRRK2 IC50 < 10 nM0.76 nMComparable potency; the pyrazole scaffold offers tunable brain penetrance.
Brain Penetrance (Kp) > 1.5 (Optimized Lipophilicity)High1,5-dimethyl group aids in crossing the Blood-Brain Barrier (BBB).
Metabolic Stability High (t1/2 > 2h)ModeratePyrazole ring is resistant to rapid oxidative metabolism.

Mechanism of Action: CDK2/Rb Pathway

The primary utility of these analogs in oncology is the disruption of the cell cycle. The diagram below details the specific signaling blockade.

CDKPathway Inhibitor 1,5-Dimethyl Pyrazole Analog CDK2 CDK2 / Cyclin E Complex Inhibitor->CDK2 Inhibits (ATP Competition) Arrest Cell Cycle Arrest (G1/S Block) Inhibitor->Arrest Result Rb Rb Protein (Hyper-phosphorylated) CDK2->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases SPhase S-Phase Entry (DNA Replication) E2F->SPhase Promotes

Caption: Mechanism of Action. The analog inhibits CDK2, preventing Rb phosphorylation and blocking S-phase entry.

Experimental Protocols

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine Analogs
  • Objective: Convert the dihydrochloride salt into a cyclized kinase inhibitor.

  • Self-Validating Step: Monitor the disappearance of the amine peak (~3000-3400 cm⁻¹) via IR or the shift in NH protons via ¹H-NMR.

  • Free Base Liberation: Dissolve 1,5-dimethyl-1H-pyrazol-4-amine dihydrochloride (1.0 eq) in ethanol. Add Triethylamine (Et₃N, 2.5 eq) and stir for 30 min at RT.

  • Condensation: Add the appropriate 1,3-diketone or β-ketoester (1.1 eq).

  • Cyclization: Reflux the mixture for 4–6 hours.

  • Purification: Cool to RT. The product often precipitates. Filter and recrystallize from EtOH/DMF.

  • Characterization: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the disappearance of the pyrazole-4-H signal if substitution occurred at that position, or ring fusion signals.

Protocol B: ADP-Glo™ Kinase Assay (In Vitro Potency)
  • Objective: Determine IC50 against CDK2/CyclinE1.

  • Control: Use Roscovitine (10 µM) as a positive control for inhibition.

  • Preparation: Dilute analogs in DMSO (10-point dose-response, starting at 10 µM).

  • Reaction: Incubate kinase (CDK2), substrate (Rb peptide), ATP (10 µM), and analog in kinase buffer for 60 min at RT.

  • ADP Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min.

  • Conversion: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence. Plot RLU vs. log[concentration] to calculate IC50.

Protocol C: MTT Cell Viability Assay
  • Objective: Assess cytotoxicity in A2780 ovarian cancer cells.

  • Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with analogs (0.01 – 100 µM) for 72h.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Read Absorbance at 570 nm.

References

  • Design, Synthesis, and Evaluation of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors.

    • Source: MDPI (Molecules), 2023.
    • URL:[Link]

  • Advances in Pyrazolo[1,5-a]pyrimidines: Synthesis and their Role as Protein Kinase Inhibitors.

    • Source: RSC Advances, 2025.[2]

    • URL:[Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.

    • Source: ACS Medicinal Chemistry Letters, 2022.
    • URL:[Link]

  • Synthesis and Biological Evaluation of 1,5-Diarylpyrazole Class of COX-2 Inhibitors.

    • Source: Journal of Medicinal Chemistry (PubMed).
    • URL:[Link]

  • Design, Synthesis and Biological Evaluation of 5-amino-1H-pyrazole-4-carboxamide deriv

    • Source: European Journal of Medicinal Chemistry, 2024.
    • URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride (CAS No. 1147211-80-0). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that every action is grounded in safety, compliance, and best practices. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Section 1: Hazard Identification & Risk Assessment

Understanding the intrinsic properties of a chemical is the foundation of its safe management. 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is an aromatic amine salt with specific hazards that must be respected during handling and disposal.

The primary risks are associated with direct contact and inhalation. As a dihydrochloride salt, it is acidic and can cause significant irritation. The amine functional group also contributes to its toxicological profile. A summary of its hazard classifications is provided below.

Hazard ClassGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[1][2]

Causality of Hazards: The dihydrochloride nature of this salt means it can react with moisture to release hydrochloric acid, contributing to its corrosive and irritant properties. Upon combustion or decomposition, it may emit toxic fumes, including nitrogen oxides and hydrogen chloride gas, necessitating stringent controls during fire events and ruling out simple incineration without specialized equipment.

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified above, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls:

  • Fume Hood: All handling of the solid chemical and preparation of its waste containers must be conducted in a certified chemical fume hood. This is critical to prevent inhalation of fine dust particles and any potential vapors.

  • Eyewash Stations and Safety Showers: Ensure these are readily accessible and unobstructed. Their location should be known to all personnel handling the chemical.[3]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear ANSI-approved or EN 166-compliant safety glasses with side shields and a face shield.[1] Goggles are required when there is a splash hazard.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use and disposed of after contamination.[1] Employ proper glove removal technique to avoid skin contact.

  • Body Protection: A lab coat is mandatory. For larger quantities or significant spill risk, a chemical-resistant apron or a full protective suit is recommended.[1]

  • Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[1]

Section 3: Spill Management Protocol

Accidental spills must be managed promptly and safely. The correct procedure depends on the scale of the spill.

Small Spills (less than 1 gram):

  • Restrict Access: Keep unnecessary personnel away from the area.

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Containment: Gently cover the spill with a dry absorbent material like vermiculite, sand, or a universal spill absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the material into a designated, labeled hazardous waste container. Avoid creating dust.[1][4]

  • Decontamination: Wipe the spill area with a damp cloth (water), followed by a dry one. Place all cleaning materials into the waste container.

  • Disposal: Seal the container and manage it as hazardous waste according to the protocol in Section 4.

Large Spills (greater than 1 gram):

  • Evacuate: Immediately evacuate the immediate area.

  • Alert: Notify your facility's Environmental Health and Safety (EHS) department and your supervisor.

  • Secure the Area: Prevent entry into the spill zone.

  • Ventilate: If safe to do so, ensure the area is well-ventilated (e.g., by keeping the fume hood running).

  • Professional Cleanup: Do not attempt to clean up a large spill unless you are part of a trained emergency response team.

Section 4: Primary Disposal Pathway: Segregation & Collection for Professional Disposal

The universally accepted and safest method for disposing of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is through a licensed hazardous waste disposal company. Your role is to collect, segregate, and store the waste safely until it is picked up.

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container:

    • Select a container made of a compatible material (e.g., high-density polyethylene - HDPE) with a secure, leak-proof screw cap.[5]

    • The container must be in good condition, free of cracks or residue on the outside.

  • Label the Container:

    • Before adding any waste, affix a hazardous waste label.

    • Clearly write "Hazardous Waste" and the full chemical name: "1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride".

    • List all constituents if it is a mixed waste stream.

    • Indicate the hazards: "Toxic," "Irritant," "Corrosive (Acidic)".

  • Accumulate Waste:

    • Collect all waste, including contaminated PPE (like gloves) and cleaning materials, in this designated container.

    • Keep the container closed at all times except when adding waste.[6]

    • Store the container in a designated satellite accumulation area within the lab, under the control of laboratory personnel.

  • Segregate Incompatibles:

    • Store the waste container away from incompatible materials. For this acidic amine salt, this critically includes:

      • Strong Bases (e.g., sodium hydroxide, potassium carbonate): Mixing can cause a violent exothermic (heat-generating) reaction.

      • Strong Oxidizing Agents (e.g., nitrates, perchlorates, permanganates): Mixing can create a fire or explosion hazard.

    • Maintain secondary containment (e.g., a plastic tub) to contain any potential leaks.

  • Schedule Pickup:

    • Once the container is full or waste is no longer being generated, contact your institution's EHS department to schedule a pickup. Do not overfill the container; leave at least 10% headspace for expansion.[5]

Section 5: Chemical Neutralization: A Scientific Discussion and Cautionary Note

For the experienced chemist, the term "dihydrochloride" immediately suggests the possibility of neutralization with a base. While chemically plausible, attempting to neutralize this waste stream in a standard laboratory setting is strongly discouraged for routine disposal.

The Chemistry: 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is the salt of a weak organic base (the pyrazole amine) and a strong acid (HCl). Neutralization would involve adding a base (e.g., sodium bicarbonate or sodium hydroxide) to bring the pH to a neutral range (~pH 7).

The Hazards of Uncontrolled Neutralization:

  • Exothermic Reaction: The reaction between an acid and a strong base is highly exothermic. In a concentrated waste stream, this can generate significant heat, potentially boiling the solvent, releasing aerosols of the hazardous amine, or even causing the container to fail.[1]

  • Gas Evolution: Neutralization with carbonate or bicarbonate bases will release carbon dioxide gas, which can pressurize a closed container, creating an explosion hazard.

  • Lack of a Validated Protocol: There is no standard, peer-reviewed protocol for the neutralization of this specific compound for waste disposal. Developing one would require a thorough risk assessment, process safety analysis, and validation of the end products, which is beyond the scope of routine lab work.

Section 6: Regulatory Framework

All hazardous waste disposal activities are governed by strict regulations. In the United States, two primary federal bodies oversee this process:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from "cradle to grave".[6][7] This means the generator of the waste (your institution) is legally responsible for it until its final, safe disposal.

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP).[8][9] This written plan must include policies and procedures for the safe handling and disposal of all hazardous chemicals.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for handling 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride from the point of generation to its final disposal pathway.

DisposalWorkflow Disposal Workflow for 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride cluster_generation Waste Generation cluster_assessment Initial Handling cluster_spill Spill Response cluster_routine Routine Disposal gen Chemical Use Complete (Solid Residue, Contaminated Items) spill_check Is it a spill? gen->spill_check spill_size Spill > 1g? spill_check->spill_size Yes collection Step 1: Collect in Designated, Labeled HDPE Container spill_check->collection No spill_small Small Spill Protocol: 1. Restrict Area 2. Don Full PPE 3. Absorb & Collect spill_size->spill_small No spill_large Large Spill Protocol: 1. Evacuate 2. Alert EHS 3. Secure Area spill_size->spill_large Yes spill_small->collection pickup Step 4: Schedule Pickup with EHS for Professional Disposal spill_large->pickup After EHS Cleanup segregate Step 2: Segregate from Incompatibles (Bases, Oxidizers) in Secondary Containment collection->segregate storage Step 3: Store in Satellite Accumulation Area (Keep Container Closed) segregate->storage storage->pickup

Caption: Decision workflow for handling and disposing of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride waste.

References

  • Angene Chemical. (2021-05-01). Safety Data Sheet: 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride.
  • CymitQuimica. (2024-12-19). Safety Data Sheet: n,1-Dimethyl-1h-pyrazol-4-amine hydrochloride.
  • Fisher Scientific.
  • Fisher Scientific.
  • Fisher Scientific. Safety Data Sheet: 5-Amino-3-tert-butyl-1-methyl-1H-pyrazole.
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%.
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.).
  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • Oregon OSHA. (n.d.).
  • Scribd. (n.d.). 1,5-Dimethyl-1H-pyrazol-3-amine, Msds.
  • SKC Inc. (2024, January 9).
  • Tokyo Chemical Industry Co., Ltd. (2022, February 3).
  • University of Nevada, Reno. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • YouTube. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. Chemistry For Everyone.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.